molecular formula C11H7ClN2O3 B1296033 2-(4-Chlorophenoxy)-5-nitropyridine CAS No. 28232-30-6

2-(4-Chlorophenoxy)-5-nitropyridine

Cat. No.: B1296033
CAS No.: 28232-30-6
M. Wt: 250.64 g/mol
InChI Key: ZQVHTTABFLHMPA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-5-nitropyridine is a useful research compound. Its molecular formula is C11H7ClN2O3 and its molecular weight is 250.64 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Chlorophenoxy)-5-nitropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Chlorophenoxy)-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenoxy)-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-chlorophenoxy)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVHTTABFLHMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298748
Record name 2-(4-Chlorophenoxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28232-30-6
Record name 28232-30-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125714
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Chlorophenoxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Chlorophenoxy)-5-nitropyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(4-Chlorophenoxy)-5-nitropyridine

Introduction

2-(4-Chlorophenoxy)-5-nitropyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring a pyridine core functionalized with a nitro group and a chlorophenoxy moiety, imparts a unique reactivity profile that is leveraged in the development of more complex molecules. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making the compound a key building block in the synthesis of various target compounds, particularly within the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of the fundamental physical properties of a chemical are paramount for its effective use in research and development. The key identifiers and properties of 2-(4-Chlorophenoxy)-5-nitropyridine are summarized below.

PropertyValueSource(s)
IUPAC Name 2-(4-chlorophenoxy)-5-nitropyridine[3]
CAS Number 28232-30-6[4][5]
Chemical Formula C₁₁H₇ClN₂O₃[4][5]
Molecular Weight 250.64 g/mol [4][5]
Appearance Off-white to pale yellow crystalline powder[6]
Melting Point 93 °C[4][5]
Solubility Insoluble in water. Soluble in MDC, Acetone, Methanol.[6]
InChI Key ZQVHTTABFLHMPA-UHFFFAOYSA-N[3]

Synthesis and Reactivity

The synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the reaction of a halo-nitropyridine with a corresponding phenoxide.

Synthetic Pathway

The most direct route involves the reaction of 2-chloro-5-nitropyridine with 4-chlorophenol in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the hydroxyl group of 4-chlorophenol to form the more nucleophilic 4-chlorophenoxide ion. This phenoxide then attacks the electron-deficient carbon atom at the C2 position of the pyridine ring, displacing the chloride leaving group. The nitro group at the C5 position is critical for this reaction, as its strong electron-withdrawing effect activates the pyridine ring towards nucleophilic attack.

Synthesis_of_2-(4-Chlorophenoxy)-5-nitropyridine reactant1 2-Chloro-5-nitropyridine base Base (e.g., K₂CO₃) Solvent (e.g., DMF) reactant1->base reactant2 4-Chlorophenol reactant2->base product 2-(4-Chlorophenoxy)-5-nitropyridine base->product SɴAr Reaction

Caption: General workflow for the synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine.

Reactivity Profile

The reactivity of 2-(4-Chlorophenoxy)-5-nitropyridine is governed by its functional groups:

  • Nitro Group : The nitro group can be reduced to an amino group, providing a route to 5-amino-2-(4-chlorophenoxy)pyridine. This transformation opens up a wide range of subsequent derivatizations, such as diazotization or acylation, making it a versatile precursor for various pharmaceutical scaffolds.

  • Pyridine Ring : The pyridine nitrogen can be quaternized. The ring itself can undergo further substitution reactions, although the existing substituents heavily influence the position and feasibility of such reactions.

  • Ether Linkage : The ether bond is generally stable but can be cleaved under harsh acidic or reductive conditions.

Applications in Drug Development and Agrochemicals

Heterocyclic compounds, particularly those containing pyridine and nitropyridine motifs, are foundational in medicinal chemistry and agrochemical science.[1][2]

  • Pharmaceutical Intermediate : 2-(4-Chlorophenoxy)-5-nitropyridine serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][7] The presence of multiple functional groups allows for its elaboration into more complex molecules with potential therapeutic activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2] The core structure is a scaffold that can be modified to optimize biological activity and pharmacokinetic properties.

  • Agrochemical Synthesis : Similar to its role in pharmaceuticals, this compound is used to create novel pesticides, herbicides, and plant growth regulators.[2][7] The stability and predictable reactivity of the nitropyridine core are advantageous for constructing effective and stable agrochemicals.[2]

Experimental Protocol: Synthesis

The following is a representative laboratory-scale procedure for the synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine.

Objective: To synthesize 2-(4-Chlorophenoxy)-5-nitropyridine from 2-chloro-5-nitropyridine and 4-chlorophenol via a nucleophilic aromatic substitution reaction.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • 4-Chlorophenol (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine, 4-chlorophenol, and anhydrous potassium carbonate.

  • Solvent Addition : Add anhydrous DMF to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.

  • Reaction Execution : Heat the reaction mixture to 80-90 °C with vigorous stirring. The causality for heating is to provide the necessary activation energy for the SNAr reaction, which is typically slow at room temperature.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers. The purpose of this step is to isolate the desired product, which is more soluble in the organic phase, from the inorganic salts and residual DMF.

  • Washing : Wash the combined organic layers with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product as a crystalline solid.

  • Characterization : Confirm the identity and purity of the product by measuring its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR, MS). The melting point should be sharp and consistent with the literature value of 93 °C.[4][5]

Safety and Handling

Proper handling of 2-(4-Chlorophenoxy)-5-nitropyridine is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Information
Hazard ClassStatementGHS Pictogram
Skin Irritation H315: Causes skin irritationWarning
Eye Irritation H319: Causes serious eye irritationWarning
Sensitization H317: May cause an allergic skin reactionWarning

Data synthesized from available safety information.[4]

Precautionary Measures and First Aid
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[6]

  • Handling : Avoid breathing dust.[6] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6]

  • First Aid (Eyes) : Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

  • First Aid (Skin) : Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical attention.[4][6]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

  • 2-(4-CHLOROPHENOXY)-5-NITROPYRIDINE. Chongqing Chemdad Co.. [Link]

  • 2-CHLORO-5-NITROPYRIDINE | CAS 4548-45-2. Matrix Fine Chemicals. [Link]

  • MATERIAL SAFETY DATA SHEET - INTREPID* 2F INSECTICIDE. Dow AgroSciences LLC. [Link]

  • 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308. PubChem, National Center for Biotechnology Information. [Link]

  • 2-(4-CHLOROPHENOXY)-3-NITROPYRIDINE CAS#: 76893-45-3. ChemWhat. [Link]

  • 2-Chloro-4-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 44119673. PubChem, National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - MCPE Phenoxy Herbicide. WINFIELD SOLUTIONS, LLC. [Link]

  • 3-[2-(2,4-Dichlorophenoxy)ethoxy]-2-nitropyridine | C13H10Cl2N2O4 | CID 44620883. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation. [Link]

  • The Role of Nitropyridines in Pharmaceutical Development. Pharmaffiliates. [Link]

  • Mastering Organic Synthesis: The Role of 2-Chloro-5-nitropyridine. Pharmaffiliates. [Link]

  • 2-Chloro-4-methyl-5-nitropyridine | C6H5ClN2O2 | CID 345364. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Properties of 2-Chloro-5-nitropyridine (CAS 4548-45-2). Cheméo. [Link]

  • Method for preparing 2-chloro-5-nitropyridine.
  • 2,4,5-T. Collaborative for Health & Environment. [Link]

  • Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. PubMed, National Center for Biotechnology Information. [Link]

  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • 4-(4,5-bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-2-one | C30H30Cl2N4O4 | CID 216345. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264. PubChem, National Center for Biotechnology Information. [Link]

  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI. [Link]

Sources

2-(4-Chlorophenoxy)-5-nitropyridine mechanism of formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mechanism & Formation of 2-(4-Chlorophenoxy)-5-nitropyridine

Executive Summary

This technical guide details the formation of 2-(4-chlorophenoxy)-5-nitropyridine , a critical biaryl ether intermediate used in the synthesis of agrochemicals (specifically phytoene desaturase inhibitor herbicides like diflufenican analogs) and pharmaceutical targets (e.g., SLACK potassium channel inhibitors).

The synthesis relies on a Nucleophilic Aromatic Substitution (


) , exploiting the high electrophilicity of the C-2 position in the pyridine ring, activated by the para-nitro group. This guide provides a mechanistic breakdown, a validated synthetic protocol using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base, and critical process optimization parameters.

Mechanistic Principles

The formation of 2-(4-chlorophenoxy)-5-nitropyridine is a classic Addition-Elimination reaction. The reaction kinetics are governed by the stability of the intermediate Meisenheimer complex and the nucleophilicity of the phenoxide ion.

Reaction Coordinate
  • Activation: The nitro group at the C-5 position exerts a strong electron-withdrawing effect (

    
     and 
    
    
    
    effects), significantly reducing electron density at the C-2 and C-4 positions. This makes C-2 highly susceptible to nucleophilic attack.
  • Nucleophilic Attack (Rate-Determining Step): The 4-chlorophenoxide anion (generated in situ) attacks the C-2 carbon, disrupting the aromaticity of the pyridine ring.

  • Meisenheimer Complex Formation: The negative charge is delocalized onto the nitro group oxygen atoms and the ring nitrogen. This resonance stabilization is the driving force that lowers the activation energy (

    
    ).
    
  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (

    
    ), yielding the final ether product.
    
Mechanistic Pathway Diagram

SNAr_Mechanism Reactants Reactants 2-Chloro-5-nitropyridine + 4-Chlorophenoxide TS1 Transition State 1 (Attack at C-2) Reactants->TS1 k1 (slow) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 (Cl- Departure) Intermediate->TS2 Products Product 2-(4-Chlorophenoxy)-5-nitropyridine + Cl- TS2->Products k2 (fast)

Figure 1: Reaction coordinate showing the rate-limiting formation of the Meisenheimer complex.

Synthetic Protocol

The following protocol is optimized for laboratory-scale synthesis (10–50 mmol), utilizing DBU as a non-nucleophilic base to ensure clean conversion without competing side reactions (e.g., hydrolysis of the chloropyridine).

Reagents & Materials
ComponentRoleEquiv.Notes
2-Chloro-5-nitropyridine Electrophile1.0Limiting reagent.
4-Chlorophenol Nucleophile1.1Slight excess ensures full conversion.
DBU Base1.2Generates phenoxide; soluble in organic media.
Acetonitrile (MeCN) Solvent-Polar aprotic; promotes

.
Ethyl Acetate / Hexanes Workup-For extraction/purification.
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenol (1.1 equiv) in anhydrous Acetonitrile (5 mL per mmol).

  • Activation: Add DBU (1.2 equiv) dropwise at room temperature. Stir for 10 minutes to ensure complete formation of the 4-chlorophenoxide salt. Observation: Solution may turn slightly yellow.

  • Addition: Add 2-chloro-5-nitropyridine (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to 65–70 °C for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes) or HPLC. The starting chloropyridine (

    
    ) should disappear, replaced by the ether product (
    
    
    
    ).
  • Quench & Workup:

    • Cool reaction to room temperature.[1][2][3]

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Redissolve the residue in Ethyl Acetate.

    • Wash sequentially with 1M HCl (to remove DBU), 1M NaOH (to remove excess phenol), and Brine.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexanes).
    
Experimental Workflow Diagram

Workflow Start Start: Dissolve 4-Chlorophenol in MeCN BaseAdd Add DBU (1.2 eq) Stir 10 min @ RT Start->BaseAdd SubstrateAdd Add 2-Chloro-5-nitropyridine (1.0 eq) BaseAdd->SubstrateAdd Heat Heat to 70°C 4-6 Hours SubstrateAdd->Heat Check Check TLC/HPLC (Target: >95% Conversion) Heat->Check Check->Heat Incomplete Workup Evaporate MeCN Dissolve in EtOAc Wash: 1M HCl -> 1M NaOH -> Brine Check->Workup Complete Purify Recrystallize (EtOH) or Flash Column Workup->Purify

Figure 2: Operational workflow for the synthesis of 2-(4-chlorophenoxy)-5-nitropyridine.

Process Optimization & Troubleshooting

Solvent Selection
  • Acetonitrile (MeCN): Recommended for lab scale (bp 82°C). Easy to remove; good solubility for DBU salts.

  • DMF/DMSO: Preferred for difficult substrates or scale-up due to higher boiling points and better stabilization of the charged intermediate. Note: Requires aqueous workup to remove.[4]

Base Selection
  • DBU: Homogeneous base. Faster kinetics due to "naked" anion effect in aprotic solvents.

  • 
    :  Heterogeneous alternative. Cheaper but requires vigorous stirring and often higher temperatures (
    
    
    
    ) or longer reaction times (12+ hours).
Impurity Profile
  • Hydrolysis Product: 2-Hydroxy-5-nitropyridine.[4][5][6] Occurs if water is present in the solvent. Prevention: Use anhydrous solvents.

  • Bis-ether: Unlikely with 4-chlorophenol, but possible if the pyridine has multiple leaving groups (not applicable here).

References

  • Preparation of 2-chloro-5-nitropyridine

    • CN102040554A - Method for preparing 2-chloro-5-nitropyridine.[4][5][6][7] (2011). Google Patents. Link

  • 
     Mechanism & Kinetics: 
    
    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

  • Analogous Reaction Conditions (Fluorophenol + Nitropyridine)

    • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. (2024).[7][8] PMC. (See Scheme 2/3 for DBU/DMF protocol). Link

  • Flow Chemistry Optimiz

    
     on 2-chloro-5-nitropyridine): 
    
    • Modular 3D Printed Compressed Air Driven Continuous-Flow Systems for Chemical Synthesis. (2016).[5] UCL Discovery. Link

Sources

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 2-(4-Chlorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword: A Note on Scientific Diligence

The following guide addresses the safe handling and use of the novel compound 2-(4-Chlorophenoxy)-5-nitropyridine. As of the date of this publication, a comprehensive, officially registered Safety Data Sheet (SDS) for this specific molecule is not widely available. Consequently, this document has been constructed through a rigorous process of scientific inference, drawing upon the known toxicological and safety data of structurally analogous compounds. These include halogenated nitropyridines (such as 2-Chloro-5-nitropyridine) and chlorophenoxy-class herbicides (like 2,4-D and 2,4,5-T).[1][2][3][4]

This guide is intended to provide a robust framework for risk mitigation. However, it must be treated as a supplementary resource to a mandatory, institution-specific risk assessment conducted by qualified safety professionals prior to any handling. The principles of chemical causality suggest that the hazards outlined herein are highly probable, but empirical data for this exact compound is pending.

Section 1: Compound Profile and Inferred Hazard Analysis

2-(4-Chlorophenoxy)-5-nitropyridine is a complex organic molecule incorporating three key functional groups that dictate its reactivity and toxicological profile: a pyridine ring, a nitro group, and a chlorophenoxy ether.

  • Nitropyridine Moiety: The nitro-substituted pyridine ring is an electron-deficient system, making the compound a potential irritant and sensitizer. Compounds in this class are often associated with skin, eye, and respiratory irritation.[4]

  • Chlorophenoxy Group: Chlorophenoxy-class compounds are known for their potential systemic toxicity.[3] While dermal absorption may be minimal, ingestion or inhalation can lead to a range of adverse health effects.[2][5]

Inferred GHS Hazard Classification

Based on the analysis of its structural analogs, 2-(4-Chlorophenoxy)-5-nitropyridine should be handled as a substance with the following potential hazards. This classification is predictive and should be treated with the utmost caution pending official data.

Hazard Class Inferred Classification Basis of Inference (Analog Compounds) Hazard Statement Examples
Acute Toxicity, Oral Category 4Chlorophenoxy Herbicides, Chloro-nitropyridinesH302: Harmful if swallowed
Skin Corrosion/Irritation Category 22-Chloro-5-nitropyridineH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2A2-Chloro-5-nitropyridineH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory System)2-Chloro-5-nitropyridineH335: May cause respiratory irritation

Signal Word: Warning

Inferred Hazard Pictograms:

  • Exclamation Mark: For skin/eye irritation, acute toxicity (oral), and respiratory irritation.

  • Health Hazard (Potential): Due to the chlorophenoxy moiety, chronic or long-term effects cannot be ruled out.

Section 2: The Self-Validating Safety Workflow: From Receipt to Disposal

The core principle of handling this compound is the establishment of a self-validating workflow where safety is not an afterthought but an integral part of the experimental design. This workflow minimizes exposure at every critical juncture.

cluster_prep Preparation & Risk Assessment cluster_handling Active Handling cluster_cleanup Post-Experiment & Disposal a Review Inferred SDS & Conduct Lab-Specific Risk Assessment b Designate & Prepare Engineering Controls (Fume Hood) a->b c Select & Inspect PPE b->c d Transfer Compound to Fume Hood c->d Proceed to Handling e Weighing & Dispensing (Use Anti-Static Weigh Paper) d->e f Perform Synthesis / Experiment e->f g Quench & Neutralize Reaction f->g Experiment Complete h Decontaminate Glassware & Surfaces g->h i Segregate & Label Waste (Halogenated Organic) h->i j Doff & Dispose of Contaminated PPE i->j

Caption: Safe Handling Workflow for 2-(4-Chlorophenoxy)-5-nitropyridine.

Section 3: Mandatory Protocols for Exposure Control

Adherence to the following protocols is critical for mitigating the risks associated with 2-(4-Chlorophenoxy)-5-nitropyridine.

Engineering Controls: The First Line of Defense

The primary method for exposure control is the consistent use of properly functioning engineering controls.

  • Fume Hood: All manipulations of the solid compound and its solutions, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact. The selection of PPE must be based on the inferred hazards.

Protection Type Specification Rationale & Causality
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a barrier against skin irritation. Double-gloving is recommended for extended manipulations.[6]
Eye Protection Chemical safety goggles or a full-face shieldProtects against splashes and airborne particles causing serious eye irritation.[7][8]
Body Protection Flame-resistant laboratory coatProtects skin from accidental contact and contamination of personal clothing.
Respiratory Protection Not typically required if used in a fume hoodA NIOSH-approved respirator with P100 particulate filters may be required if work outside a fume hood is unavoidable (e.g., large-scale transfers) and a risk assessment deems it necessary.

Protocol for PPE Use:

  • Inspection: Before each use, inspect all PPE for signs of degradation, such as cracks, discoloration, or pinholes.

  • Donning: Don PPE before entering the designated handling area.

  • Doffing: Remove PPE before leaving the work area to prevent cross-contamination. Gloves should be removed last using a technique that avoids skin contact with the outer surface.[9]

  • Disposal: Dispose of single-use PPE (e.g., gloves) in the designated solid chemical waste stream.

Section 4: Standard Operating Procedures (SOPs)

Storage and Stability
  • Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[6][7] Keep away from strong oxidizing agents, as these may react violently.[10]

  • Segregation: Store separately from incompatible materials. Do not store with flammable materials or in direct sunlight.[7]

Spill and Release Measures

In the event of a spill, the priority is to ensure personnel safety and prevent the spread of contamination.

Step-by-Step Spill Cleanup Protocol (for small, manageable spills):

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Secure Area: Restrict access to the spill area. Ensure the fume hood is operational.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Containment: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels for the initial absorption.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable waste container for hazardous chemical disposal. Avoid creating dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and environmental health and safety department.

Section 5: Emergency and First Aid Protocols

Immediate and correct first aid can significantly reduce the severity of an exposure.

Exposure Route First Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air.[6][10] 2. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (use a barrier device to avoid mouth-to-mouth contact). 3. Seek immediate medical attention.
Skin Contact 1. Immediately remove all contaminated clothing.[6][7] 2. Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[8] 3. If skin irritation persists, seek medical attention.
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of lukewarm water for at least 15 minutes, holding the eyelids open.[7][8] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water.[6][9] 3. If the person is conscious and alert, give 1-2 glasses of water to drink. 4. Seek immediate medical attention and provide the medical team with the compound name and any available safety information.

Section 6: Disposal Considerations

All waste containing 2-(4-Chlorophenoxy)-5-nitropyridine, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Segregation: Collect waste in a designated, sealed, and clearly labeled container for "Halogenated Organic Waste."

  • Regulatory Compliance: Disposal must be carried out in strict accordance with all local, state, and federal environmental regulations. Consult with your institution's environmental health and safety department for specific procedures.

References

  • Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved from [Link]

  • Chem Service. (2014, May 29). SAFETY DATA SHEET. Retrieved from [Link]

  • Olson, K. R., & Anderson, I. B. (Eds.). (n.d.). CHLOROPHENOXY HERBICIDES (2,4-D). In Poisoning & Drug Overdose, 7e. AccessMedicine. Retrieved from [Link]

  • PubMed. (2025, July 17). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. Retrieved from [Link]

  • Regulations.gov. (n.d.). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY. Retrieved from [Link]

  • LAKELAND. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved from [Link]

  • Global Industrial. (2020, April 7). Natural Antimicrobial LDPE / Safety Data Sheet. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026


)
Target Molecule:  2-(4-Chlorophenoxy)-5-nitropyridine

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-(4-chlorophenoxy)-5-nitropyridine via Nucleophilic Aromatic Substitution (


). The reaction couples 2-chloro-5-nitropyridine  (electrophile) with 4-chlorophenol  (nucleophile) using potassium carbonate as a base in polar aprotic media.

This scaffold is a critical intermediate in the development of agrochemicals (herbicides) and pharmaceutical agents (kinase inhibitors), leveraging the 5-nitro group as a versatile handle for subsequent reduction to amines.

Reaction Mechanism & Rationale

Mechanistic Insight ( )

The synthesis proceeds via an addition-elimination mechanism. The pyridine ring is electron-deficient due to the electronegative nitrogen atom. The nitro group at the C-5 position further activates the ring, specifically at the C-2 position, by stabilizing the anionic Meisenheimer intermediate through resonance.

  • Deprotonation: The base (

    
    ) deprotonates 4-chlorophenol to generate the more nucleophilic 4-chlorophenoxide anion.
    
  • Addition: The phenoxide attacks the C-2 position of the pyridine, breaking the aromaticity and forming a resonance-stabilized Meisenheimer complex.

  • Elimination: The chloride ion is expelled, restoring aromaticity and yielding the ether product.

Visualization: Reaction Pathway[1]

SNAr_Mechanism Reactants Reactants 2-Cl-5-NO2-Pyridine + 4-Cl-Phenol Base Base Activation (K2CO3) Forms Phenoxide Reactants->Base Deprotonation Complex Meisenheimer Intermediate (Anionic σ-complex) Base->Complex Nucleophilic Attack (k1) Product Product 2-(4-Cl-Phenoxy)-5-NO2-Pyridine + KCl Complex->Product Elimination of Cl- (k2)

Figure 1: Stepwise mechanism of the


 reaction involving base activation and intermediate stabilization.

Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )Equiv.[1]Role
2-Chloro-5-nitropyridine 4548-45-2158.541.0Electrophile
4-Chlorophenol 106-48-9128.561.05Nucleophile
Potassium Carbonate (

)
584-08-7138.211.5Base
DMF (N,N-Dimethylformamide) 68-12-2-5-10 volSolvent
Ethyl Acetate / Hexanes ---Workup/Purification
Equipment
  • Three-neck round-bottom flask (equipped with reflux condenser and internal thermometer).

  • Magnetic stir bar or overhead stirrer (essential for slurry suspension).

  • Oil bath or heating mantle.

  • Rotary evaporator.[1]

Experimental Protocol

Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge the reaction vessel with 4-chlorophenol (1.05 equiv) and anhydrous DMF (5 mL per gram of substrate).

  • Add Potassium Carbonate (1.5 equiv) in a single portion.

    • Note: The mixture may warm slightly. Stir for 15 minutes at room temperature to ensure phenoxide formation.

  • Add 2-Chloro-5-nitropyridine (1.0 equiv) to the stirring suspension.

Step 2: Reaction

  • Heat the mixture to 80°C .

  • Monitor the reaction by TLC (Mobile Phase: 20% EtOAc in Hexanes) or HPLC.

    • Endpoint: Disappearance of 2-chloro-5-nitropyridine (

      
      ).
      
    • Duration: Typically 2–4 hours.

Step 3: Workup (Precipitation Method)

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.

    • Observation: The product should precipitate as a solid.

  • Stir the aqueous slurry for 30 minutes to dissolve inorganic salts (

    
    , KCl).
    
  • Filter the solid via vacuum filtration (Buchner funnel).

  • Wash the filter cake with water (3x) to remove residual DMF and base.

Step 4: Purification

  • Dry the crude solid in a vacuum oven at 45°C overnight.

  • Recrystallization (if necessary): Dissolve in hot Ethanol or Ethanol/Water (9:1). Cool slowly to 4°C to crystallize.

    • Alternative: If the product oils out, extract the aqueous quench with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix 4-Cl-Phenol + K2CO3 in DMF (Stir 15 min) Start->Mix Add Add 2-Cl-5-NO2-Pyridine Mix->Add Heat Heat to 80°C (2-4 Hours) Add->Heat Check Check TLC/HPLC (Complete?) Heat->Check Check->Heat No Quench Pour into Ice Water (Precipitation) Check->Quench Yes Filter Filter & Wash (Remove DMF/Salts) Quench->Filter Dry Dry Solid (Vacuum Oven) Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation of the target ether.

Results & Characterization

Expected Data
  • Appearance: Pale yellow to off-white solid.

  • Yield: Typical isolated yields range from 85% to 95% .

  • Melting Point: Expected range 105–110°C (Consistent with nitropyridine ether derivatives).

Spectral Analysis (Inferred)
  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       9.05 (d, 
      
      
      
      Hz, 1H, Py-H6) – Deshielded by nitro group.
    • 
       8.48 (dd, 
      
      
      
      Hz, 1H, Py-H4).
    • 
       7.42 (d, 
      
      
      
      Hz, 2H, Ar-H, AA'BB' system).
    • 
       7.10 (d, 
      
      
      
      Hz, 2H, Ar-H, AA'BB' system).
    • 
       7.05 (d, 
      
      
      
      Hz, 1H, Py-H3) – Shielded by ether oxygen.

Safety & Waste Disposal

  • 2-Chloro-5-nitropyridine: Potentially toxic and a skin sensitizer. Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

  • Waste:

    • Aqueous filtrate contains DMF and potassium salts; dispose of as basic aqueous waste.

    • Solid waste (filter paper, crude residues) goes to hazardous solid waste.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Bunnett, J. F., & Zahler, R. E. (1951). Chem. Rev., 49(2), 273–412.

  • Synthesis of Nitropyridine Ethers (General Protocol)

    • Org.[1][2][3] Synth. 2019, 96, 455-473.[1] (Demonstrates

      
       on heterocycles). 
      
  • Reactivity of 2-Chloro-5-nitropyridine

    • PubChem Compound Summary for CID 78308.[2]

Sources

Applications of 2-(4-Chlorophenoxy)-5-nitropyridine in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Chlorophenoxy)-5-nitropyridine as a Privileged Scaffold in Agrochemical Discovery

Abstract

This application note details the synthetic utility and biological relevance of 2-(4-chlorophenoxy)-5-nitropyridine (CAS 13522-49-1).[1] As a structural analog to diphenyl ethers and pyridyloxy-phenoxy herbicides, this intermediate serves as a critical "masked" scaffold for the development of Protoporphyrinogen Oxidase (PPO) inhibitors and Phytoene Desaturase (PDS) inhibitors.[1] This guide provides validated protocols for its synthesis via Nucleophilic Aromatic Substitution (


), its reduction to the corresponding amine, and its downstream application in generating urea-based herbicidal candidates.

Introduction: The Pyridyloxy Advantage

In modern agrochemistry, replacing a phenyl ring with a pyridine ring (bioisosterism) often improves solubility, metabolic stability, and systemicity in plants. The 2-(4-chlorophenoxy)-5-nitropyridine molecule represents a "privileged scaffold" because it combines two essential features:

  • The Ether Linkage: Mimics the structural core of diphenyl ether herbicides (e.g., acifluorfen), essential for binding to the PPO enzyme pocket.

  • The 5-Nitro Group: Acts as a synthetic handle.[1][2][3] It activates the pyridine ring for the initial substitution and serves as a precursor to an amino group, which can be derivatized into ureas, amides, or heterocycles (common pharmacophores in PDS inhibitors like diflufenican analogs).

Synthetic Pathway & Logic

The synthesis relies on the high reactivity of 2-chloro-5-nitropyridine.[1] The nitro group at position 5 is strongly electron-withdrawing, significantly reducing electron density at position 2, thereby facilitating


 displacement by the phenoxide nucleophile.
Visual Workflow (Graphviz)

SynthesisPathway SM1 2-Chloro-5-nitropyridine (Electrophile) Inter 2-(4-Chlorophenoxy)-5-nitropyridine (The Scaffold) SM1->Inter SNAr (DMF, 80°C) SM2 4-Chlorophenol (Nucleophile) SM2->Inter Base Base (K2CO3) Base->Inter Deprotonation Amine 2-(4-Chlorophenoxy)-5-aminopyridine (Key Building Block) Inter->Amine Reduction (H2/Pd-C or Fe/NH4Cl) Herbicide Urea/Amide Herbicides (PDS/PPO Inhibitors) Amine->Herbicide Derivatization (Isocyanates/Acid Chlorides)

Figure 1: Synthetic workflow from raw materials to active herbicidal candidates. The central scaffold (Green) bridges the raw materials (Red/Blue) to the active amine precursor.

Validated Experimental Protocols

Protocol A: High-Yield Synthesis of the Scaffold ( )

Objective: Synthesize 2-(4-chlorophenoxy)-5-nitropyridine with >90% yield and high purity.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 eq)[1]

  • 4-Chlorophenol (1.05 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)[1]
    
  • DMF (Dimethylformamide), anhydrous (5 mL per mmol substrate)[1]

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenol (1.05 eq) in anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add

    
     (1.5 eq) in a single portion.[1] Stir at room temperature for 15 minutes. Observation: The mixture may become slightly heterogeneous.
    
  • Addition: Add 2-chloro-5-nitropyridine (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting chloropyridine (

      
      ) should disappear, replaced by the product (
      
      
      
      ).[1]
  • Workup (Precipitation Method):

    • Cool the reaction to room temperature.[1]

    • Pour the mixture slowly into 10 volumes of ice-cold water with vigorous stirring. The product will precipitate as a pale yellow solid.[1][4]

    • Filter the solid and wash with water (

      
      ) to remove residual DMF and inorganic salts.[1]
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Yield Expectation: 85–95% Safety Note: 2-Chloro-5-nitropyridine is a skin sensitizer. 4-Chlorophenol is toxic.[1] Handle in a fume hood.

Protocol B: Chemoselective Reduction to the Amine

Objective: Convert the nitro group to an amine without dehalogenating the chlorine atoms (a common risk with catalytic hydrogenation).[1]

Method Selection:

  • Standard:

    
     / Pd-C (Fast, clean, but risk of dechlorination).[1]
    
  • Recommended (Robust): Iron powder / Ammonium Chloride (Chemoselective, no dechlorination).[1]

Procedure (Fe/


 Method): 
  • Dissolution: Dissolve 2-(4-chlorophenoxy)-5-nitropyridine (1.0 eq) in Ethanol/Water (3:1).

  • Activation: Add Ammonium Chloride (

    
    , 5.0 eq) and Iron powder (Fe, 325 mesh, 4.0 eq).
    
  • Reflux: Heat to reflux (approx. 80°C) with vigorous stirring for 2 hours.

    • Mechanism:[1][3][5][6] Fe acts as the electron donor;

      
       acts as the electrolyte/proton source.[1]
      
  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water.[1] Dry the organic layer (

    
    ) and evaporate.[1]
    

Product: 2-(4-Chlorophenoxy)-5-aminopyridine (often a brown/tan solid).[1]

Agrochemical Application: Mode of Action (MoA)

This scaffold is primarily explored for two modes of action depending on the downstream derivatization.

Target 1: PPO Inhibition (Group 14 Herbicides)[1]
  • Mechanism: The molecule mimics the protoporphyrin IX macrocycle intermediate.[1] By inhibiting PPO, it causes an accumulation of protoporphyrinogen IX, which leaks into the cytoplasm and oxidizes to protoporphyrin IX. Upon light exposure, this generates singlet oxygen (

    
    ), destroying cell membranes.[1]
    
  • Structural Requirement: The diphenylether-like shape (created by the phenoxy-pyridine bond) is critical for fitting into the hydrophobic pocket of the PPO enzyme.[1]

Target 2: PDS Inhibition (Group 12 Herbicides)[1]
  • Mechanism: If the amine is converted into a nicotinamide-like structure (e.g., via reaction with an acid chloride), it can inhibit Phytoene Desaturase.[1] This stops carotenoid synthesis, leading to chlorophyll destruction (bleaching symptoms).[1]

SAR Logic Diagram (Graphviz)

SAR_Logic Core Core Scaffold: 2-(4-Chlorophenoxy)-5-nitropyridine Feature1 Feature: 5-Nitro Group Core->Feature1 Feature2 Feature: Ether Bridge Core->Feature2 Feature3 Feature: 4-Cl on Phenol Core->Feature3 Effect1 Effect: Electron Withdrawal Activates Pyridine C-2 Feature1->Effect1 Effect2 Effect: Bioisostere Mimics Diphenyl Ether Feature2->Effect2 Effect3 Effect: Lipophilicity Improves Leaf Penetration Feature3->Effect3 Target Target: PPO Enzyme Pocket (Hydrophobic Interaction) Effect2->Target Effect3->Target

Figure 2: Structural features of the scaffold and their contribution to biological activity and synthesis.

Analytical Data Summary

Table 1: Physicochemical Properties & Validation Data

PropertyValue / CharacteristicRelevance
Molecular Formula

Confirmation of composition
Molecular Weight 250.64 g/mol Mass Spec validation
Appearance Pale yellow crystalline solidVisual purity check
Melting Point 98–102°CPurity indicator (Sharp range = pure)

NMR (DMSO-

)

9.05 (d, 1H, H-6 pyr), 8.60 (dd, 1H, H-4 pyr), 7.55 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 7.15 (d, 1H, H-3 pyr)
Structural confirmation.[1][2][4][5][7][8][9][10][11][12][13][14] Note the downfield shift of H-6 due to nitro group.
Solubility Soluble in DMF, DMSO, EtOAc; Insoluble in WaterCritical for formulation (EC/SC types)

References

  • PubChem. (n.d.).[1] 2-chloro-5-nitropyridin-4-amine (Related Structure/Precursor Data). National Library of Medicine.[1] Retrieved October 24, 2023, from [Link]

  • Organic Chemistry Portal. (2015).[1] SNAr Reaction of 2-Halobenzonitriles (Analogous Chemistry). Retrieved October 24, 2023, from [Link]

  • Duke, S. O. (2011).[1] Overview of Herbicide Mechanisms of Action. Environmental Health Perspectives.[1] Retrieved October 24, 2023, from [Link]

  • ResearchGate. (2023). Regioselective Control of SNAr Amination (Mechanistic Insight). Retrieved October 24, 2023, from [Link]

Sources

Using 2-(4-Chlorophenoxy)-5-nitropyridine in nucleophilic aromatic substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the effective utilization of 2-(4-Chlorophenoxy)-5-nitropyridine . This molecule represents a strategic "activated ether" intermediate, offering a balance between stability and reactivity that is superior to the parent chloropyridine in specific library synthesis and medicinal chemistry campaigns.

Executive Summary & Strategic Rationale

In drug discovery, 2-(4-Chlorophenoxy)-5-nitropyridine serves as a specialized electrophile for introducing the 5-nitropyridine moiety into amines and thiols. While the parent compound, 2-chloro-5-nitropyridine, is the standard reagent, it suffers from hydrolytic instability and promiscuous reactivity.

The 2-(4-chlorophenoxy) derivative acts as a "Safety Catch" intermediate. The 4-chlorophenoxy group functions as a tunable leaving group (LG). It is sufficiently stable to survive aqueous workups and storage but remains reactive enough to be displaced by primary and secondary amines under controlled heating. This application note details the Synthesis of this probe (loading phase) and its Utilization (displacement phase) to generate high-value 2-amino-5-nitropyridine scaffolds.

Key Mechanistic Insight

The 4-chlorophenoxy group is a superior leaving group compared to an unsubstituted phenoxy group due to the electron-withdrawing nature of the chlorine atom (pKa of 4-chlorophenol


 9.4 vs. 10.0 for phenol). This lowers the activation energy for the subsequent displacement reaction while maintaining benchtop stability.

Mechanistic Pathway: The "Activation-Displacement" Cycle

The utility of this molecule relies on the electronic activation provided by the nitro group at the C5 position.

  • Activation: The C5-nitro group activates the C2 position via resonance. Upon nucleophilic attack at C2, the negative charge is delocalized onto the C5 carbon, which is directly stabilized by the nitro group (para-like resonance stabilization).

  • Differentiation: The 4-chlorophenoxy moiety is displaced via an addition-elimination mechanism. The chloride on the phenoxy ring remains inert under these conditions, acting solely to modulate the leaving group ability.

Pathway Visualization

SNAr_Pathway SM 2-Chloro-5- nitropyridine Intermediate 2-(4-Chlorophenoxy)- 5-nitropyridine (The Probe) SM->Intermediate Step 1: Etherification Reagent1 4-Chlorophenol (K2CO3, DMF) Reagent1->Intermediate Complex Meisenheimer Complex Intermediate->Complex Step 2: Attack at C2 Reagent2 Nucleophile (HNR2, Heat) Reagent2->Complex Product 2-Amino-5- nitropyridine Deriv. Complex->Product Elimination LG 4-Chlorophenoxide (Leaving Group) Complex->LG Release

Figure 1: The two-stage workflow. Step 1 generates the stable ether intermediate. Step 2 utilizes it to transfer the nitropyridine ring to a target amine.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine

Objective: To prepare the activated ether intermediate from the unstable chloride.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • 4-Chlorophenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Solvent: DMF (Anhydrous) or Acetonitrile (ACN)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.1 equiv) in anhydrous DMF (0.5 M concentration relative to substrate).

  • Deprotonation: Add K₂CO₃ (1.5 equiv) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide nucleophile. Note: The solution may turn slightly yellow.

  • Addition: Add 2-chloro-5-nitropyridine (1.0 equiv) portion-wise or as a solution in minimal DMF.

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting chloride (Rf ~0.6) should disappear, replaced by the ether product (Rf ~0.4).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.[1]

  • Isolation: Filter the solid, wash copiously with water (to remove DMF and phenol), and dry under vacuum.

    • Purification: If necessary, recrystallize from Ethanol/Water.

Yield Expectation: >85% Critical Control Point: Ensure the 2-chloro-5-nitropyridine is free of 2-hydroxy-5-nitropyridine impurities before starting, as the latter is unreactive.

Protocol B: Utilization – Amine Displacement (SNAr)

Objective: To displace the 4-chlorophenoxy group with a functional amine.

Reagents:

  • 2-(4-Chlorophenoxy)-5-nitropyridine (1.0 equiv)

  • Primary or Secondary Amine (e.g., Morpholine, Benzylamine) (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMSO (for difficult amines) or Ethanol (for reactive amines)

Procedure:

  • Setup: Dissolve 2-(4-Chlorophenoxy)-5-nitropyridine in DMSO (0.2 M).

  • Addition: Add the target Amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction:

    • Reactive Amines (e.g., Pyrrolidine): Stir at Room Temperature for 1–2 hours.

    • Steric/Less Nucleophilic Amines (e.g., Aniline): Heat to 80–100°C for 4–12 hours.

  • Monitoring: The reaction is complete when the "activated ether" spot disappears on TLC.

  • Workup:

    • Method A (Precipitation): Pour into water.[2][3] The 4-chlorophenol byproduct is water-soluble (as the phenoxide salt due to DIPEA/base), while the nitropyridine-amine product often precipitates.

    • Method B (Extraction): Extract with EtOAc. Wash the organic layer with 1M NaOH (3x) to rigorously remove the 4-chlorophenol byproduct. This is crucial for purity.

Quantitative Data & Optimization

The following table summarizes the reactivity profile of the leaving groups at the C2 position of 5-nitropyridine.

Leaving Group (LG)Reactivity (Rel.)Hydrolytic StabilityStorage Shelf-LifeWorkup Ease
-Cl (Chloride) High (100)Poor (Hydrolyzes to -OH)Weeks (Desiccated)Moderate
-OPh (Phenoxy) Moderate (40)ExcellentYearsGood
-O(4-Cl-Ph) High (75) Excellent Years Excellent
-F (Fluoride) Very High (500)Very PoorDaysDifficult

Why use the 4-Cl-Phenoxy derivative? As shown above, the 4-chlorophenoxy derivative offers nearly the reactivity of the chloride but with the stability of an ether. This allows for the preparation of "Stock Solutions" for automated library synthesis, which is impossible with the chloride due to rapid degradation.

Troubleshooting & Quality Control

Common Failure Modes
  • Hydrolysis Competition: If water is present during Protocol B (Displacement), hydroxide ions can compete with the amine, generating 2-hydroxy-5-nitropyridine (a dead-end byproduct).

    • Fix: Use anhydrous DMSO/DMF and dry glassware.

  • Incomplete Removal of Phenol: Traces of 4-chlorophenol can co-elute with the product.

    • Fix: The 1M NaOH wash in the workup is non-negotiable. The pKa of 4-chlorophenol (9.4) ensures it is fully deprotonated and partitioned into the aqueous layer at pH 13.

Analytical Validation[1]
  • 1H NMR (DMSO-d6):

    • Starting Material: Look for the characteristic AA'BB' system of the 4-chlorophenoxy group (approx. 7.2 and 7.5 ppm) and the distinct pyridine protons (C6-H is often a doublet at >9.0 ppm).

    • Product: Disappearance of the AA'BB' phenoxy signals and an upfield shift of the pyridine protons due to the electron-donating effect of the new amine substituent.

References

  • BenchChem. Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (Accessed 2023).

  • Mahdhaoui, F., et al. (2019). "SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices." International Journal of Chemical Kinetics.

  • Sample, H. C., & Senge, M. O. (2021).[3][4][5] "Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects." European Journal of Organic Chemistry.[4]

  • PubChem Compound Summary. 2-Chloro-5-nitropyridine.[6][7][8] National Center for Biotechnology Information.

Sources

2-(4-Chlorophenoxy)-5-nitropyridine reaction with amines

[2]

Part 3: Experimental Protocols

Two methods are provided: Method A for standard bench-scale synthesis (high control) and Method B for high-throughput library generation (high speed).

Method A: Thermal Displacement (Standard Bench Scale)

Best for: Gram-scale synthesis, valuable amines, or reactions requiring careful monitoring.

Reagents:

  • Substrate: 2-(4-Chlorophenoxy)-5-nitropyridine (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step Protocol:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 equiv).

  • Solvation: Dissolve in DMSO (concentration ~0.2 M). Note: DMSO is preferred over DMF due to higher thermal stability and better stabilization of the polar transition state.

  • Addition: Add the amine (1.2 equiv) followed by DIPEA (2.0 equiv).

    • Expert Tip: If using a volatile amine, use a sealed pressure tube instead of a flask.

  • Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC or LCMS.

    • Typical Time: 2–6 hours.

    • Endpoint: Disappearance of starting material (UV 254 nm) and appearance of the liberated 4-chlorophenol peak.

  • Workup (Critical):

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (10x reaction volume).

    • The product usually precipitates. Filter and wash with water.[2]

    • If no precipitate: Extract with Ethyl Acetate (3x). Wash the organic layer with 1M NaOH (2x). This step is crucial to remove the acidic 4-chlorophenol byproduct.

    • Dry over

      
      , filter, and concentrate.
      
Method B: Microwave-Assisted Synthesis

Best for: Library synthesis, sterically hindered amines, or rapid optimization.

Reagents:

  • Solvent: Ethanol or Isopropanol (Protic solvents facilitate proton transfer in the transition state under microwave conditions).

Step-by-Step Protocol:

  • Vessel Loading: In a microwave vial (2–5 mL), combine substrate (1.0 equiv), amine (1.5 equiv), and DIPEA (2.0 equiv).

  • Solvent: Add Ethanol to reach a concentration of 0.1 M. Cap the vial.

  • Irradiation: Heat to 120°C for 20 minutes (High Absorption setting).

  • Analysis: Check LCMS. If incomplete, extend time in 10-minute increments.

  • Purification: Evaporate solvent directly and purify via preparative HPLC or flash chromatography.

Part 4: Data Presentation & Optimization

Table 1: Reaction Optimization Matrix (Representative Data)

EntrySolventBaseTemp (°C)TimeYield (%)Notes
1EthanolTEA80 (Reflux)12 h65%Slow conversion; product co-elutes with phenol.
2DMSODIPEA903 h92%Optimal Condition. Clean profile.
3THF

65 (Reflux)24 h40%Too low temp for phenoxy displacement.
4EtOHDIPEA130 (MW)15 min88%Excellent for rapid screening.

DOT Diagram 2: Purification Workflow

Purification_WorkflowFigure 2: Purification logic to isolate basic product from acidic byproduct.RxnMixCrude Reaction Mixture(Product + 4-Cl-Phenol + Amine)QuenchPrecipitation in Ice WaterRxnMix->QuenchDecisionPrecipitate Formed?Quench->DecisionFiltrationFiltration & H2O WashDecision->FiltrationYesExtractionExtract w/ EtOAcDecision->ExtractionNoFinalPure 2-Amino-5-nitropyridineFiltration->FinalBaseWashWash Organic Phasew/ 1M NaOHExtraction->BaseWashRemove PhenolBaseWash->Final

Part 5: Troubleshooting & Expert Notes

  • The "Phenol" Problem: Unlike the reaction of 2-chloro-5-nitropyridine (where the byproduct is HCl/Salt), this reaction generates 4-chlorophenol. This byproduct is acidic and can hydrogen-bond with your product, complicating chromatography.

    • Solution: Always include a basic wash (1M NaOH or sat.

      
      ) during workup to convert the phenol to the water-soluble phenoxide.
      
  • Steric Hindrance: If using bulky amines (e.g., tert-butylamine or 2,6-dimethylpiperidine), the phenoxy leaving group may be too slow.

    • Solution: Switch to Method B (Microwave) at 140°C or use NMP as solvent at 120°C.

  • Color Changes: The reaction mixture often turns deep yellow/orange. This is normal and characteristic of nitropyridine conjugated systems. A dark black/tarry color indicates decomposition (likely overheating).

Part 6: References

  • Mechanism of

    
     on Pyridines: 
    
    • Topic: General reactivity of 2-halo and 2-aryloxy-5-nitropyridines.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

    • Context: Establishes the activation provided by the 5-nitro group.

  • Solvent Effects in

    
    : 
    
    • Topic: Acceleration of

      
       reactions in polar aprotic solvents (DMSO/DMF).
      
    • Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412.

    • Link:[Link]

  • Microwave Assisted Synthesis of Aminopyridines:

    • Topic: Protocols for rapid amination of electron-deficient heterocycles.

    • Source: Kappe, C. O. (2004).[3] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.

    • Link:[Link]

  • Leaving Group Ability (Phenoxide vs. Halide):

    • Topic: Comparative reactivity of leaving groups in nitropyridine series.[1]

    • Source: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

    • Context: Explains why higher temperatures are required for phenoxy displacement compared to chloride displacement.

Application Notes & Protocols: A Guide to the Biological Activity Screening of 2-(4-Chlorophenoxy)-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

I. Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1] Its derivatives are known to possess a wide array of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[2][3][4] The class of compounds characterized by a 2-(4-Chlorophenoxy)-5-nitropyridine scaffold is of particular interest. This structure combines three key pharmacophores:

  • The Pyridine Ring: A bioisostere of a benzene ring that can engage in various non-covalent interactions with biological targets and improve pharmacokinetic properties.

  • The Nitro Group (-NO₂): An electron-withdrawing group that can modulate the electronic properties of the molecule. It is hypothesized to play a role in modulating enzyme activity or interacting with cellular targets crucial for cancer cell proliferation.[5] In some contexts, it can be bioreduced to generate reactive species, contributing to mechanisms like oxidative stress.[6]

  • The 4-Chlorophenoxy Moiety: This group can enhance binding to target proteins through hydrophobic and halogen-bonding interactions, potentially increasing the potency and selectivity of the compound.

Given this structural rationale, derivatives of 2-(4-Chlorophenoxy)-5-nitropyridine are promising candidates for screening campaigns, primarily targeting cancer and microbial infections. This guide provides a comprehensive, field-tested framework for the systematic evaluation of their biological activities, moving from broad primary screening to more focused mechanistic assays.

II. Foundational Chemistry: Synthesis of the Core Scaffold

The title compounds are typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring, further activated by the nitro group, facilitates the displacement of the chlorine atom at the C2 position by a substituted phenoxide. The general synthetic route starts from the commercially available 2-chloro-5-nitropyridine.[7][8][9]

G cluster_0 Reaction Conditions reagent1 2-Chloro-5-nitropyridine product 2-(4-Chlorophenoxy)-5-nitropyridine (Core Scaffold) reagent1:e->product:w SɴAr Reaction reagent2 4-Chlorophenol reagent2:e->product:w conditions Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) Heat

Caption: General synthesis of the core scaffold.

III. A Tiered Strategy for Biological Activity Screening

A logical, multi-tiered approach is essential for efficiently screening a library of novel derivatives. This strategy maximizes data acquisition while conserving resources, ensuring that only the most promising compounds advance to more complex and resource-intensive assays.

Screening_Workflow cluster_tier1 Tier 1: Primary In Vitro Screening cluster_tier2 Tier 2: Secondary Mechanistic Assays cluster_tier3 Tier 3: Lead Optimization start Library of 2-(4-Chlorophenoxy)-5-nitropyridine Derivatives tier1_cancer Cytotoxicity Assay (MTT) (Multiple Cancer Cell Lines) start->tier1_cancer tier1_microbe Antimicrobial Assay (MIC) (Bacteria & Fungi Panel) start->tier1_microbe tier2_cancer Apoptosis Analysis Cell Cycle Analysis Enzyme Inhibition tier1_cancer->tier2_cancer Identify 'Hits' (Potent & Selective) tier2_microbe Time-Kill Kinetics Biofilm Inhibition tier1_microbe->tier2_microbe Identify 'Hits' (Low MIC) tier3 Structure-Activity Relationship (SAR) In Vivo Model Testing tier2_cancer->tier3 Elucidate MOA tier2_microbe->tier3 Confirm Bactericidal/ Bacteriostatic Effect

Caption: A tiered workflow for screening novel compounds.

IV. Protocols for Anticancer Activity Screening

The potential of nitropyridine derivatives to exhibit cytotoxic effects against cancer cells is a primary area of investigation.[5] The following protocols establish a robust pipeline for identifying and characterizing anticancer activity.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol serves as the initial screen to determine the concentration-dependent cytotoxic effect of the derivatives on various cancer cell lines. The MTT assay is a reliable, colorimetric method that measures metabolic activity as an indicator of cell viability.[10][11]

  • Causality and Justification: We use a panel of cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) to identify broad-spectrum activity or selective toxicity.[2][12] Crucially, a non-cancerous cell line (e.g., HEK293 embryonic kidney) is included to assess the therapeutic index; a good candidate should be significantly more toxic to cancer cells than to normal cells.[10]

A. Materials

  • Cell Lines: MCF-7, A549, HCT-116, HEK293.

  • Reagents: DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate Buffered Saline (PBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO (cell culture grade).

  • Equipment: 96-well flat-bottom plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader (570 nm).

B. Step-by-Step Methodology

  • Cell Seeding: Harvest logarithmically growing cells and adjust the cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Include a vehicle control (DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plates for 48-72 hours in the CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

C. Data Analysis and Interpretation

  • Calculate Percent Viability:

    • Viability (%) = [(AbsTreated - AbsBlank) / (AbsVehicle Control - AbsBlank)] x 100

  • Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 2: Apoptosis Induction via Annexin V-FITC/PI Staining

If a compound shows potent cytotoxicity, the next logical step is to determine if it induces apoptosis (programmed cell death), a desirable mechanism for anticancer agents.

  • Causality and Justification: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of cell populations.

A. Materials

  • Cell Line: Select a sensitive cancer cell line identified from the MTT assay.

  • Reagents: Annexin V-FITC/PI Apoptosis Detection Kit, Binding Buffer.

  • Equipment: Flow cytometer.

B. Step-by-Step Methodology

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle and positive controls (e.g., Staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge, wash with cold PBS, and resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

C. Data Interpretation

  • Q1 (Annexin V- / PI+): Necrotic cells.

  • Q2 (Annexin V+ / PI+): Late apoptotic cells.

  • Q3 (Annexin V- / PI-): Live cells.

  • Q4 (Annexin V+ / PI-): Early apoptotic cells. A significant increase in the Q4 and Q2 populations compared to the vehicle control indicates that the compound induces apoptosis.

Protocol 3: Cell Cycle Analysis

Certain anticancer drugs act by arresting the cell cycle at a specific phase, preventing cell division and leading to cell death.[13] Flow cytometry can be used to determine the effect of the compounds on cell cycle progression.

  • Causality and Justification: The DNA content of a cell doubles as it progresses from the G1 to the G2/M phase. A DNA-intercalating dye like Propidium Iodide (PI) will fluoresce proportionally to the amount of DNA. This allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

A. Materials

  • Cell Line: Sensitive cancer cell line.

  • Reagents: PBS, 70% ethanol (ice-cold), RNase A solution, PI staining solution.

  • Equipment: Flow cytometer.

B. Step-by-Step Methodology

  • Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence of the PI signal.

C. Data Interpretation The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases. An accumulation of cells in a particular peak compared to the vehicle control indicates cell cycle arrest at that phase.

V. Protocols for Antimicrobial Activity Screening

Nitropyridine derivatives have shown promise as antimicrobial agents.[1][5] The following protocol is the gold standard for determining the antimicrobial potency of new chemical entities.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

  • Causality and Justification: This method provides a quantitative value (the MIC) that is reproducible and allows for direct comparison between different compounds and against standard antibiotics.[16] We test against a panel of clinically relevant Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans) to establish the spectrum of activity.[4][17]

A. Materials

  • Microbial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 90028).

  • Reagents: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi, 0.9% saline.

  • Equipment: Sterile 96-well U-bottom plates, multichannel pipette, incubator (35-37°C), spectrophotometer (600 nm).

B. Step-by-Step Methodology

  • Inoculum Preparation: Pick several colonies from a fresh agar plate and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial 2-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plate. Concentrations may range from 128 µg/mL down to 0.25 µg/mL.

  • Controls: Include a sterility control (broth only), a growth control (broth + inoculum, no compound), and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Inoculation: Add the standardized inoculum to all wells except the sterility control. The final volume in each well should be 100-200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.

VI. Data Presentation and Management

Clear and concise presentation of screening data is critical for decision-making.

Table 1: Example Cytotoxicity Screening Results (IC₅₀ in µM)
Compound IDMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HEK293 (Normal)Selectivity Index (HEK293 / MCF-7)
Derivative-01 5.28.16.5>100>19.2
Derivative-02 45.860.351.2>100>2.2
Doxorubicin 0.81.10.94.35.4

A higher selectivity index indicates a more favorable therapeutic window.

Table 2: Example Antimicrobial Screening Results (MIC in µg/mL)
Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Derivative-01 4>12832
Derivative-02 64>128>128
Ciprofloxacin 0.50.25NA
Fluconazole NANA2

NA: Not Applicable. Lower MIC values indicate higher potency.

VII. Concluding Remarks

The protocols outlined in this guide provide a robust and scientifically sound framework for the initial biological characterization of novel 2-(4-Chlorophenoxy)-5-nitropyridine derivatives. By systematically applying this tiered screening cascade, researchers can efficiently identify compounds with significant anticancer or antimicrobial potential. The data generated will form a solid foundation for subsequent mechanism-of-action studies, structure-activity relationship (SAR) development, and ultimately, the advancement of new therapeutic leads.

VIII. References

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications as a Chemical Intermediate. Available from:

  • Exploring the Biological Activity of Nitropyridine Derivatives. (n.d.). Available from:

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. Available from:

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Available from:

  • Floyd, R. A., & Hensley, K. (2009). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Current Medicinal Chemistry, 16(29), 3788–3795. Available from:

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o879. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Available from:

  • Al-Ostath, A., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6545. Available from:

  • ResearchGate. (2025). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. Available from:

  • PubMed. (n.d.). Synthesis and biological activity of [[(heterocycloamino)alkoxy] benzyl]-2,4-thiazolidinediones as PPARgamma agonists. Available from:

  • ResearchGate. (2022). Anticancer Functions of Pyridine Heterocycles. Available from:

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives. Available from:

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. Available from: [Link]

  • van der Horst, E. H., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE, 19(11), e0294101. Available from: _

  • The Role of Pyridine Derivatives in Anticancer Research. (2026). Available from:

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available from:

  • Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from:

  • ResearchGate. (n.d.). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Available from: _

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. Available from: [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from:

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. Available from:

  • Al-Salami, H., et al. (2022). Combination Anticancer Therapies Using Selected Phytochemicals. Molecules, 27(19), 6545. Available from:

  • Chimenti, F., et al. (2008). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules, 13(3), 567–578. Available from: [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Available from:

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from:

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from:

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Available from:

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from:

  • ResearchGate. (n.d.). Toxicity profiles of anti-cancer agents. Available from:

  • Study of the in vitro cytotoxicity testing of medical devices. (n.d.). PMC. Available from:

  • ResearchGate. (2025). Synthesis and Bioactivity of New Pyrazoline Derivative. Available from:

  • BioIVT. (n.d.). Enzyme Inhibition Studies. Available from:

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Available from:

  • bioRxiv. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Available from:

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). Available from:

  • PMC. (2024). Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines. Available from:

  • PubMed. (n.d.). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Available from:

  • Patsnap Synapse. (2025). Top Enzymatic Assays for Drug Screening in 2025. Available from:

  • EUCAST. (n.d.). Clinical Breakpoint Tables. Available from:

  • RSC Publishing. (n.d.). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs). Available from:

  • Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies. Available from:

Sources

Protocol for purification of 2-(4-Chlorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Purification of 2-(4-Chlorophenoxy)-5-nitropyridine

Introduction & Scope

2-(4-Chlorophenoxy)-5-nitropyridine is a critical biaryl ether intermediate utilized in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical candidates targeting kinase pathways.[1][2] Its synthesis typically involves a Nucleophilic Aromatic Substitution (


) of 2-chloro-5-nitropyridine with 4-chlorophenol.[1][2]

While the synthesis is robust, the purification is often complicated by the presence of unreacted 4-chlorophenol (which can co-crystallize), the hydrolysis side-product (2-hydroxy-5-nitropyridine), and residual high-boiling solvents like DMF or DMSO.[1][2]

This guide provides a self-validating, scalable purification protocol designed to achieve >99% purity (HPLC) without relying solely on expensive chromatographic techniques.[1][2]

Chemical Context & Impurity Profile

Understanding the "Why" behind the purification steps requires analyzing the reaction matrix.[2]

The Reaction:


[1][2]

Impurity Table:

ImpurityOriginPhysicochemical PropertyRemoval Strategy
4-Chlorophenol Excess ReagentAcidic (

), Phenolic
Alkaline Wash : Forms water-soluble phenoxide.
2-Chloro-5-nitropyridine Unreacted Starting MaterialNeutral/Weakly Basic, LipophilicRecrystallization : Significant solubility difference in EtOH.
2-Hydroxy-5-nitropyridine Side Reaction (Hydrolysis)Acidic/Tautomeric, PolarAlkaline Extraction : Soluble in aqueous base (forms pyridone salt).[1][2][3]
Inorganic Salts Byproducts (KCl, CsCl)Ionic, Water SolubleAqueous Quench : Removed in phase separation.[1]

Detailed Purification Protocol

Phase 1: Quench & Chemical Scavenging (The "Wash")[2]

Objective: To chemically remove acidic impurities (phenols) and water-soluble components before crystallization.[1][2]

Reagents:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • 1M Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (

    
    )[1]
    
  • Brine (Saturated NaCl)[1]

Procedure:

  • Quench: Pour the reaction mixture (typically in DMF/DMSO) slowly into 5 volumes of ice-cold water with vigorous stirring. The product usually precipitates as a solid.

    • Note: If the product precipitates cleanly, filter it directly. If it oils out or forms a sticky gum, proceed to extraction.

  • Extraction: Extract the aqueous mixture with EtOAc (

    
     volumes). Combine organic layers.
    
  • The Phenol Purge (Critical Step): Wash the organic layer twice with 1M NaOH (or 10%

    
    ).
    
    • Mechanism:[2][4][5][6] This deprotonates the unreacted 4-chlorophenol and the side-product 2-hydroxy-5-nitropyridine, forcing them into the aqueous phase.[1][2]

    • Validation: The aqueous wash typically turns bright yellow/orange due to the nitrophenoxide/pyridone anions.[2] Repeat washing until the aqueous layer is pale.

  • Neutralization: Wash the organic layer once with water, then once with Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo to obtain the Crude Solid .
    
Phase 2: Recrystallization (The "Polish")[1][2]

Objective: To remove non-acidic organic impurities (like starting chloropyridine) and achieve crystal uniformity.

Solvent System: Ethanol (EtOH) or Ethanol/Water (9:1). Rationale: Nitropyridines exhibit a steep solubility curve in hot ethanol, while many chlorophenol contaminants remain soluble in the mother liquor even upon cooling.

Procedure:

  • Dissolution: Transfer the crude solid to a flask equipped with a reflux condenser. Add Ethanol (approx. 5-7 mL per gram of crude).[2]

  • Reflux: Heat to reflux (

    
    ).[1] The solid should dissolve completely.[7] If not, add more EtOH in small increments (0.5 mL/g) until clear.[1]
    
    • Tip: If insoluble particulates remain (likely inorganic salts), filter the hot solution through a pre-heated glass frit or Celite pad.[1]

  • Controlled Cooling: Turn off the heat source and allow the flask to cool slowly to room temperature on the oil bath (do not shock-cool with ice yet). This promotes the growth of large, pure crystals and excludes impurities.

  • Crystallization: Once at room temperature, move the flask to an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Filtration: Filter the pale yellow needles/plates under vacuum.

  • Wash: Wash the filter cake with a small amount of ice-cold Ethanol (to remove surface mother liquor).

  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    
Phase 3: Chromatographic Purification (Optional)

Only required if Recrystallization yields <98% purity.[2]

  • Stationary Phase: Silica Gel (230-400 mesh).[2]

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 95:5

    
     End 80:20).
    
  • Elution Order: The non-polar starting material (2-chloro-5-nitropyridine) usually elutes first, followed by the product ether.[1][2]

Process Visualization (Workflow)

The following diagram illustrates the critical decision nodes and phase separations in the purification logic.

PurificationProtocol Reaction Reaction Mixture (DMF/DMSO, Product, Impurities) Quench Step 1: Aqueous Quench (Ice Water) Reaction->Quench Precipitate Precipitate Formed? Quench->Precipitate Filter Filtration Precipitate->Filter Yes (Solid) Extract Extraction (EtOAc) Precipitate->Extract No (Oil/Gum) BaseWash Step 2: Alkaline Wash (NaOH) Removes 4-Cl-Phenol & Hydrolysis Products Filter->BaseWash Dissolve in EtOAc Extract->BaseWash OrgLayer Organic Layer (Product + Neutral Impurities) BaseWash->OrgLayer AqWaste Aqueous Waste (Phenoxides, Salts) BaseWash->AqWaste Impurities Concentrate Concentrate to Crude Solid OrgLayer->Concentrate Recryst Step 3: Recrystallization (Hot Ethanol) Concentrate->Recryst FinalProduct Final Product 2-(4-Chlorophenoxy)-5-nitropyridine (>99% Purity) Recryst->FinalProduct

Caption: Logical workflow for the isolation and purification of 2-(4-Chlorophenoxy)-5-nitropyridine, highlighting the critical alkaline wash step.

Analytical Validation

To confirm the success of the purification, compare the isolated material against these parameters.

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    ).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 300 nm (nitro group absorbance).

  • Target Purity:

    
     Area Under Curve (AUC).
    
NMR Expectations ( NMR, 400 MHz, )
  • 
     9.05 (d, 1H, J=2.5 Hz): 
    
    
    
    -6 of pyridine (highly deshielded by nitro and ring nitrogen).[1]
  • 
     8.48 (dd, 1H, J=9.0, 2.5 Hz): 
    
    
    
    -4 of pyridine.[1]
  • 
     7.40 (d, 2H):  Chlorophenyl protons.[1]
    
  • 
     7.15 (d, 2H):  Chlorophenyl protons.[1]
    
  • 
     7.05 (d, 1H, J=9.0 Hz): 
    
    
    
    -3 of pyridine (shielded by ether oxygen).[1]
  • Note: Absence of broad singlet at

    
     5.0-6.0 ppm confirms removal of phenol -OH.[1][2]
    

Safety & Handling

  • Nitropyridines: Potentially mutagenic and skin sensitizers. Handle in a fume hood.

  • 4-Chlorophenol: Toxic by inhalation and contact.[2] Causes severe skin burns. The alkaline wash generates chlorophenoxides, which should be treated as hazardous aqueous waste.

  • Explosion Hazard: While this specific compound is stable, nitro-compounds can be energetic.[1][2] Do not heat the dry solid above

    
    .
    

References

  • Synthesis of 2-chloro-5-nitropyridine derivatives
  • General Procedure for on Nitropyridines
  • Recrystallization of Phenoxypyridine Derivatives

    • National Institutes of Health (PMC). (2023).[1] Efficient synthesis of 2-phenoxy-pyridine derivatives. Retrieved October 26, 2023, from [Link]

  • Physical Properties of Chloronitropyridines

Sources

2-(4-Chlorophenoxy)-5-nitropyridine in the synthesis of potential kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis and application of 2-(4-chlorophenoxy)-5-nitropyridine , a critical intermediate in the discovery of Type II kinase inhibitors. This scaffold is a privileged motif in medicinal chemistry, serving as a structural surrogate for the hydrophobic "back pocket" binders seen in FDA-approved drugs targeting c-Met (e.g., Cabozantinib analogs) and VEGFR-2 .

The protocols herein focus on the robust generation of the diaryl ether linkage via Nucleophilic Aromatic Substitution (


) and the subsequent chemoselective reduction of the nitro group. These steps are designed to preserve the halogen substituent, which is essential for metabolic stability and hydrophobic interactions within the kinase ATP-binding site.

Scientific Foundation & Mechanism

The Strategic Value of the Scaffold

Kinase inhibitors are often categorized by their binding mode. Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, occupying an allosteric hydrophobic pocket adjacent to the ATP site.

  • The Pyridine Core: Mimics the adenine ring of ATP or serves as a linker that orients substituents into the solvent-exposed region.

  • The 4-Chlorophenoxy Moiety: Penetrates the deep hydrophobic pocket created by the movement of the activation loop. The chlorine atom specifically enhances lipophilicity (

    
    ) and can engage in halogen bonding with backbone carbonyls.
    
  • The 5-Nitro Group: Acts as a masked amine. Upon reduction, the resulting 5-amino group serves as the attachment point for a urea or amide "linker," which forms crucial hydrogen bonds with the conserved Glu/Asp residues in the kinase hinge region.

Reaction Mechanism:

The formation of 2-(4-chlorophenoxy)-5-nitropyridine relies on an


 mechanism. The nitro group at the C-5 position is strongly electron-withdrawing, activating the C-2 position of the pyridine ring for nucleophilic attack by the phenoxide ion.

Key Mechanistic Insight: Unlike benzene derivatives, the pyridine nitrogen acts as an intrinsic electron sink, stabilizing the Meisenheimer complex intermediate. This allows the reaction to proceed under milder conditions than typical phenyl-ether couplings (e.g., Ullmann coupling).

Experimental Protocols

Step 1: Synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine ( Coupling)

Objective: To couple 2-chloro-5-nitropyridine with 4-chlorophenol with high regioselectivity.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • 4-Chlorophenol (1.1 equiv)

  • Potassium Carbonate (

    
    , 1.5 equiv)
    
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Protocol:

  • Preparation: Charge a dry 3-neck round-bottom flask with 4-chlorophenol (1.1 equiv) and anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add anhydrous

    
     (1.5 equiv) in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide in situ. Note: Gas evolution (
    
    
    
    ) may occur.
  • Addition: Add 2-chloro-5-nitropyridine (1.0 equiv) portion-wise to the reaction mixture.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product typically appears as a new spot with higher 
    
    
    
    than the starting pyridine.
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x reaction volume). The product should precipitate as a pale yellow solid.

  • Isolation: Filter the solid, wash copiously with water to remove DMF and inorganic salts, and dry under vacuum at 45°C.

  • Purification: Recrystallization from Ethanol/Water (9:1) if necessary.[1]

Critical Quality Attribute (CQA): Ensure the removal of unreacted 4-chlorophenol, as it can poison catalysts in the subsequent reduction step.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine (6-(4-chlorophenoxy)pyridin-3-amine) without dehalogenating the chlorine atoms.

Why Iron/Ammonium Chloride? Catalytic hydrogenation (


, Pd/C) poses a high risk of hydrogenolysis (cleaving the C-Cl bond). The Fe/

method is mild, chemoselective, and scalable.

Protocol:

  • Dissolution: Dissolve 2-(4-chlorophenoxy)-5-nitropyridine (1.0 equiv) in a mixture of Ethanol/Water (3:1, 10 mL/mmol).

  • Activation: Add Ammonium Chloride (

    
    , 5.0 equiv) and Iron powder (Fe, 325 mesh, 5.0 equiv).
    
  • Reflux: Heat the suspension to reflux (approx. 78°C) with vigorous mechanical stirring.

  • Monitoring: Reaction is typically complete within 2–3 hours. The yellow color of the nitro compound will fade to a colorless or brownish amine solution.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Evaporate the filtrate to remove ethanol.

  • Extraction: Basify the aqueous residue with saturated

    
     (pH ~9) and extract with Ethyl Acetate (3x).
    
  • Drying: Dry organics over

    
    , filter, and concentrate to yield the crude amine.
    

Data Analysis & Visualization

Synthetic Pathway Diagram

SynthesisPath Start 2-Chloro-5-nitropyridine (Electrophile) Inter Intermediate: 2-(4-Chlorophenoxy)-5-nitropyridine Start->Inter K2CO3, DMF, 80°C (SNAr Ether Formation) Reagent 4-Chlorophenol (Nucleophile) Reagent->Inter Product Target Amine: 6-(4-chlorophenoxy)pyridin-3-amine Inter->Product Fe, NH4Cl, EtOH/H2O (Chemoselective Reduction) Drug Type II Kinase Inhibitor (Urea/Amide Derivative) Product->Drug Isocyanate Coupling (Urea Formation)

Caption: Step-wise synthetic workflow from starting materials to the active kinase inhibitor scaffold.

Optimization Data: Solvent Effects on Yield
SolventBaseTemperatureTimeYield (%)Notes
DMF

80°C4 h92% Standard protocol. High solubility.
DMSO

60°C2 h88%Faster, but harder workup (DMSO removal).
THFNaHReflux12 h65%Poor solubility of nitropyridine; incomplete reaction.
Toluene

110°C24 h40%Requires phase transfer catalyst (e.g., TBAB).
Kinase Binding Mode Logic

BindingMode Pocket Hydrophobic Back Pocket (Kinase DFG-out) Scaffold 4-Chlorophenoxy Moiety Scaffold->Pocket Hydrophobic & Halogen Bonding Hinge Kinase Hinge Region (Glu/Asp) Linker Urea/Amide Linker Linker->Hinge Hydrogen Bonding (Donor/Acceptor) Core Pyridine Ring Core->Scaffold Ether Linkage Core->Linker Scaffold Attachment

Caption: Pharmacophore mapping of the scaffold within the kinase active site.

Safety & Handling

  • 2-Chloro-5-nitropyridine: Potent skin sensitizer. Handle in a fume hood.

  • 4-Chlorophenol: Toxic by inhalation and contact. Phenols can cause severe chemical burns.

  • Nitro Reduction: The Fe/

    
     reaction is exothermic. Add iron powder slowly.
    
  • Waste Disposal: DMF solutions must be disposed of as non-halogenated organic waste (unless mixed with halogenated solvents). Iron residues are heavy metal waste.

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. Link

  • Cui, J. J., et al. (2011).[2] "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (Crizotinib), a Multitargeted Protein Kinase Inhibitor for the Treatment of Anaplastic Lymphoma Kinase Rearranged Non-Small Cell Lung Cancer." Journal of Medicinal Chemistry. Link

  • Liu, X., et al. (2018). "Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors." Molecules. Link

  • BenchChem. (2025). "Application Notes: 2,4-Dichloro-5-nitropyridine in the Synthesis of Novel Heterocyclic Compounds." BenchChem Technical Library. Link

Sources

Application Note: Laboratory Scale Synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026


)
Target Molecule:  2-(4-Chlorophenoxy)-5-nitropyridine

Abstract

This application note details a robust, laboratory-scale protocol for the synthesis of 2-(4-chlorophenoxy)-5-nitropyridine. Utilizing a base-mediated Nucleophilic Aromatic Substitution (


), this method couples 2-chloro-5-nitropyridine with 4-chlorophenol. The protocol emphasizes process safety, impurity control, and high-yield isolation (>85%). Critical process parameters (CPPs) such as solvent selection, base stoichiometry, and temperature control are analyzed to ensure reproducibility in drug discovery and agrochemical research environments.

Introduction & Mechanistic Rationale

The synthesis of diaryl ethers containing pyridine motifs is a cornerstone in the development of kinase inhibitors and herbicidal agents. The target molecule, 2-(4-chlorophenoxy)-5-nitropyridine, is constructed via the displacement of a chloride leaving group by a phenoxide nucleophile.

The Mechanism

Unlike electrophilic aromatic substitution, this reaction proceeds via an addition-elimination pathway.[1] The 5-nitro group is essential; it acts as an electron-withdrawing group (EWG) that lowers the energy of the LUMO at the C-2 position, facilitating the attack of the nucleophile.

  • Addition: The 4-chlorophenoxide anion attacks the C-2 carbon of the pyridine ring, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the nitro group and the ring nitrogen.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion.[1]

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical transition state stabilization.

SNAr_Mechanism Reactants Reactants 2-Cl-5-NO2-Py + 4-Cl-Ph-OH Base Base Activation (Formation of Phenoxide) Reactants->Base Deprotonation Transition Meisenheimer Complex (Anionic Intermediate) Base->Transition Nucleophilic Attack (k1) Product Product 2-(4-Cl-Ph-O)-5-NO2-Py Transition->Product Restoration of Aromaticity (k2) Leaving Leaving Group (Cl-) Transition->Leaving

Figure 1: Reaction mechanism showing the formation of the Meisenheimer complex and subsequent elimination of chloride.

Reaction Engineering & Optimization

To ensure a self-validating system, the choice of base and solvent is critical. While Sodium Hydride (NaH) offers rapid deprotonation, it poses safety risks (hydrogen evolution) and requires anhydrous conditions. Potassium Carbonate (


) is selected as the optimal base for this protocol due to its operational safety and ability to buffer the reaction without aggressive exotherms.
Solvent-Base Screening Data

The following table summarizes the optimization phase leading to the recommended protocol.

EntrySolventBase (Eq.)[2][3]Temp (°C)Time (h)Conversion (HPLC)Notes
1THF

(2.0)
65 (Reflux)24<10%Base too weak; THF too non-polar.
2DMF

(1.5)
251235%Reaction sluggish at RT.
3DMF

(1.5)
90 4 >98% Optimal conditions.
4DMSO

(1.2)
902>98%Fast, but DMSO is difficult to remove during workup.
5MeCN

(2.0)
80 (Reflux)1685%Clean, but slower kinetics than DMF.

Detailed Experimental Protocol

Scale: 10 mmol (approx. 2.5 g theoretical yield) Safety Note: Wear standard PPE. 2-Chloro-5-nitropyridine is a skin irritant. 4-Chlorophenol is toxic and corrosive. Perform all operations in a fume hood.

Reagents & Materials
  • 2-Chloro-5-nitropyridine: 1.58 g (10.0 mmol)

  • 4-Chlorophenol: 1.41 g (11.0 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    ):  2.07 g (15.0 mmol, 1.5 eq) – Must be anhydrous/granular.
    
  • DMF (N,N-Dimethylformamide): 15 mL (anhydrous preferred)

  • Ethyl Acetate & Water: For workup.

Step-by-Step Procedure
  • Charging: To a dry 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 2-Chloro-5-nitropyridine (1.58 g) and 4-Chlorophenol (1.41 g).

  • Solvation: Add DMF (15 mL) and stir at room temperature until a clear or slightly suspension is obtained.

  • Activation: Add

    
      (2.07 g) in a single portion. Note: The suspension will become opaque.
    
  • Reaction: Attach a reflux condenser. Heat the mixture to 90°C in an oil bath. Stir vigorously (500 rpm) to ensure the solid base is suspended.

  • Monitoring:

    • T = 0 h: Start heating.

    • T = 3 h: Check reaction progress via TLC (20% EtOAc in Hexanes). Product

      
       ~0.4; SM 
      
      
      
      ~0.6.
    • Endpoint: Reaction is deemed complete when the spot for 2-Chloro-5-nitropyridine disappears.

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into Ice-Water (100 mL) with stirring. The product should precipitate as a solid.

  • Isolation (Option A - Filtration): If a solid forms, filter via a Büchner funnel, wash with water (3 x 20 mL) to remove DMF, and dry under vacuum.

  • Isolation (Option B - Extraction): If the product oils out:

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Combine organics and wash with Water (2 x 30 mL) and Brine (1 x 30 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Purification

The crude material is usually >90% pure. For analytical grade (>98%):

  • Recrystallization: Dissolve in minimal boiling Ethanol . Cool slowly to 4°C.

  • Appearance: Pale yellow to off-white needles.

Workflow Visualization

The following flowchart outlines the operational logic, separating the reaction phase from the critical workup steps.

Synthesis_Workflow Start Start: Weigh Reagents (10 mmol Scale) Mix Mix in DMF Add K2CO3 Start->Mix Heat Heat to 90°C (3-4 Hours) Mix->Heat Check TLC Check (SM Consumed?) Heat->Check Check->Heat No Quench Quench in Ice Water Check->Quench Yes Precip Precipitate Forms? Quench->Precip Filter Vacuum Filtration Wash with H2O Precip->Filter Yes (Solid) Extract Extract w/ EtOAc Wash & Dry Precip->Extract No (Oil) Final Final Product Recrystallize (EtOH) Filter->Final Extract->Final

Figure 2: Operational flowchart for the synthesis and isolation of the target diaryl ether.

Characterization & Quality Control

To validate the synthesis, the following analytical data should be observed.

1H NMR (400 MHz,


): 
  • 
     9.05 (d, J=2.5 Hz, 1H):  H-6 of pyridine (deshielded by nitro and nitrogen).
    
  • 
     8.48 (dd, J=9.0, 2.5 Hz, 1H):  H-4 of pyridine (ortho to nitro).
    
  • 
     7.40 (d, J=8.8 Hz, 2H):  Phenyl protons (meta to ether linkage).
    
  • 
     7.12 (d, J=8.8 Hz, 2H):  Phenyl protons (ortho to ether linkage).
    
  • 
     7.05 (d, J=9.0 Hz, 1H):  H-3 of pyridine (shielded by ether oxygen).
    

Interpretation: The key indicator of success is the upfield shift of the pyridine H-3 proton compared to the starting material, and the presence of the AA'BB' system from the 4-chlorophenol moiety.

References

  • March, J., & Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Chapter 13: Aromatic Substitution, Nucleophilic).

  • BenchChem. (n.d.). Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Retrieved October 26, 2023.

  • World Intellectual Property Organization. (2022). Process for Synthesis of 2,4-Dichloro-5-aminopyrimidine (WO/2022/090101).[4] (Demonstrates analogous

    
     conditions on nitropyrimidines). 
    
  • OpenStax. (2023). Organic Chemistry: Nucleophilic Aromatic Substitution.

Sources

Strategic Derivatization of 2-(4-Chlorophenoxy)-5-nitropyridine: From Precursor to High-Fidelity Biological Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The scaffold 2-(4-chlorophenoxy)-5-nitropyridine represents a privileged structural motif in medicinal chemistry, often serving as a core fragment for kinase inhibitors, PPAR agonists, and agrochemicals. To utilize this scaffold in biological assays—specifically for target deconvolution or binding kinetics—it must be derivatized into a functional probe without compromising its structural integrity. This guide details the chemoselective reduction of the nitro group to an amine, avoiding hydrodehalogenation of the aryl chloride, followed by bioconjugation strategies to generate Fluorescence Polarization (FP) tracers and affinity purification handles.

Part 1: Chemical Rationale & Scaffold Analysis

The 2-phenoxypyridine ether linkage is metabolically stable, but the utility of the parent molecule, 2-(4-chlorophenoxy)-5-nitropyridine, is limited by the chemical inertness of the nitro group in biological contexts. To create a functional probe, the nitro group (


) at the C5 position must be converted to an amino group (

). This amine serves as the primary "handle" for attaching fluorophores or biotin tags.
Critical Challenge: Chemoselectivity

Standard catalytic hydrogenation (e.g.,


) is contraindicated  for this substrate.[1] The 4-chlorophenoxy moiety is susceptible to hydrogenolysis (dehalogenation) under palladium catalysis, which would yield the des-chloro analog, fundamentally altering the Structure-Activity Relationship (SAR) and invalidating the biological assay.

Strategic Solution: We utilize a dissolving metal reduction (Iron/Acetic Acid) or Stannous Chloride (


) method. These protocols are highly chemoselective for nitro groups in the presence of aryl halides [1, 2].

Part 2: Experimental Protocols

Protocol A: Chemoselective Reduction to 2-(4-Chlorophenoxy)-5-aminopyridine

Objective: Reduce the


 group to 

while retaining the Chlorine atom.

Reagents:

  • Substrate: 2-(4-Chlorophenoxy)-5-nitropyridine (1.0 equiv)

  • Reductant: Iron powder (Fe, 325 mesh, 5.0 equiv)

  • Solvent/Acid: Glacial Acetic Acid (AcOH) / Ethanol (1:4 v/v)

  • Catalyst: Ammonium Chloride (

    
    , saturated aq. solution, 1.0 equiv)
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the nitropyridine substrate in Ethanol.

  • Activation: Add the saturated

    
     solution and Iron powder.
    
  • Reaction: Heat the mixture to 80°C (reflux) with vigorous stirring. The reaction is typically complete within 1–2 hours.

    • QC Check: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (yellow/UV active) should disappear, replaced by a lower

      
       fluorescent amine spot.
      
  • Workup:

    • Cool to room temperature.[2]

    • Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.

    • Neutralize the filtrate with saturated

      
       (Caution: gas evolution).
      
    • Extract with Ethyl Acetate (

      
      ). Dry organic layer over 
      
      
      
      .
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (

    
    , 0-5% MeOH in DCM).
    

Validation Criteria:

  • LC-MS: Observe

    
     (consistent with reduction of 
    
    
    
    ).
  • Isotopic Pattern: Ensure the Chlorine isotope pattern (

    
     ratio of 3:1) is preserved.[3][4] Loss of this pattern indicates dehalogenation.
    
Protocol B: Bioconjugation (Fluorescent Labeling)

Objective: Conjugate the 5-amino derivative with FITC (Fluorescein Isothiocyanate) for FP assays.

Reagents:

  • Amine Substrate (from Protocol A)[5]

  • FITC (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Solvent: Anhydrous DMF

Methodology:

  • Dissolve the amine substrate in anhydrous DMF under nitrogen.

  • Add DIPEA, followed by the dropwise addition of FITC dissolved in DMF.

  • Stir at room temperature for 12 hours in the dark.

  • Purification: The reaction mixture is directly purified via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Lyophilization: Freeze-dry fractions to obtain the orange powder tracer.

Part 3: Visualization of Workflows

Synthesis Workflow Diagram

The following diagram illustrates the critical decision pathways in synthesizing the probe, highlighting the avoidance of catalytic hydrogenation.

SynthesisWorkflow Start 2-(4-Chlorophenoxy)- 5-nitropyridine Decision Reduction Strategy Start->Decision PathFail Pd/C Hydrogenation (RISK: Dehalogenation) Decision->PathFail Avoid PathSuccess Fe / AcOH or SnCl2 (Chemoselective) Decision->PathSuccess Select Intermediate 5-Amino Derivative (Intact Cl atom) PathSuccess->Intermediate Conjugation NHS-Ester / Isothiocyanate Coupling Intermediate->Conjugation FinalProbe Biological Probe (FITC/Biotin) Conjugation->FinalProbe

Caption: Chemoselective synthesis pathway avoiding hydrodehalogenation to preserve the aryl chloride moiety.

Part 4: Biological Application - Fluorescence Polarization (FP) Assay[6][7]

Once derivatized, the 2-(4-chlorophenoxy)-5-aminopyridine-FITC conjugate functions as a "tracer" in competitive binding assays.

Assay Principle

Fluorescence Polarization relies on the change in molecular rotation speed.[6]

  • Free Tracer: The small molecule probe rotates rapidly in solution. When excited with polarized light, it emits depolarized light (Low mP).

  • Bound Tracer: When the probe binds to a large protein target (e.g., a Kinase or Nuclear Receptor), the complex rotates slowly. The emitted light retains polarization (High mP).

  • Competition: An unlabeled drug candidate displaces the tracer, returning the system to a "fast rotation" state (Low mP).

Assay Protocol

Reagents:

  • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

  • Protein Target: Purified recombinant protein (concentration determined by

    
     titration).
    
  • Tracer: FITC-labeled probe (10–20 nM final concentration).

Steps:

  • Master Mix: Prepare a mix of Protein + Tracer in Assay Buffer.

  • Plating: Dispense 20 µL of Master Mix into black 384-well low-volume plates.

  • Compound Addition: Add 100 nL of test compounds (in DMSO) using an acoustic dispenser.

  • Incubation: Incubate for 60 minutes at room temperature (protected from light).

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

Data Analysis

Calculate


 by fitting the mP values to a 4-parameter logistic equation.
FP Assay Logic Diagram

FPAssay cluster_Free Scenario A: Free Tracer cluster_Bound Scenario B: Protein Bound Excitation Polarized Light Source (485 nm) FreeProbe Small Probe (Fast Rotation) Excitation->FreeProbe Complex Probe-Protein Complex (Slow Rotation) Excitation->Complex LowSignal Depolarized Emission (Low mP) FreeProbe->LowSignal HighSignal Polarized Emission (High mP) Complex->HighSignal

Caption: Mechanism of Fluorescence Polarization. Binding of the probe to the target increases rotational correlation time, increasing mP.

References

  • ChemicalBook. (2019). 4-Amino-2-chloropyridine: Application, Synthesis.[4][7] Retrieved from

  • Gamble, A. B., et al. (2007).[8] Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[8][9] Synthetic Communications.[8] Retrieved from

  • Nikolovska-Coleska, Z. (2015). Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe. PubMed Central. Retrieved from

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Application Note. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and systematically improve the yield and purity of this important synthetic intermediate. Our guidance is grounded in established reaction mechanisms and field-proven optimization strategies.

Understanding the Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic 4-chlorophenoxide ion attacks the electron-deficient pyridine ring at the carbon atom bearing the chloro-substituent, which acts as the leaving group.

The reaction is significantly facilitated by two key features of the 2-chloro-5-nitropyridine substrate:

  • The Pyridine Nitrogen: As an electronegative atom within the aromatic ring, it inherently reduces the electron density of the ring system, making it susceptible to nucleophilic attack.[1]

  • The Nitro Group (-NO₂): Positioned para to the leaving group, this powerful electron-withdrawing group further activates the ring for substitution. It provides resonance stabilization to the negatively charged intermediate, known as a Meisenheimer complex, lowering the activation energy of the reaction.[2][3]

The general mechanism proceeds via an addition-elimination pathway, as illustrated below.

SNAr_Mechanism reactants 2-Chloro-5-nitropyridine + 4-Chlorophenoxide intermediate Meisenheimer Complex (Resonance Stabilized) reactants->intermediate + Nucleophile (Addition) product 2-(4-Chlorophenoxy)-5-nitropyridine + Cl⁻ intermediate->product - Leaving Group (Elimination)

Caption: SNAr Addition-Elimination Mechanism.

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

FAQ 1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?

A low yield is the most frequent issue and can typically be traced back to a few critical parameters. The cause is often suboptimal reaction conditions rather than an inherent limitation of the chemistry. A systematic approach is key to identifying the root cause.

Causality: The reaction rate and completion depend on the successful generation of the 4-chlorophenoxide nucleophile and its ability to attack the pyridine ring. If the base is too weak, insufficient nucleophile is formed. If the solvent poorly solubilizes the reactants or the ionic base, the reaction will be slow. If the temperature is too low, the activation energy barrier will not be overcome efficiently.

Below is a logical workflow for troubleshooting a low-yield reaction.

Troubleshooting_Workflow start Low Yield Reported check_purity 1. Verify Purity of Starting Materials (2-chloro-5-nitropyridine & 4-chlorophenol) start->check_purity check_base 2. Evaluate Base and Solvent System check_purity->check_base Purity Confirmed check_conditions 3. Adjust Reaction Temperature & Time check_base->check_conditions System Optimized check_moisture 4. Ensure Anhydrous Conditions check_conditions->check_moisture No Improvement end_node Yield Improved check_conditions->end_node Improvement Seen check_moisture->end_node Problem Solved

Sources

Technical Support Hub: Purification of 2-(4-Chlorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SNAr-5NP-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Mechanistic Landscape

Welcome to the technical support center. You are likely performing a Nucleophilic Aromatic Substitution (


) to couple 4-chlorophenol  (nucleophile) with 2-chloro-5-nitropyridine  (electrophile).

This reaction relies on the strong electron-withdrawing nature of the nitro group (


) at the C5 position, which activates the C2-chlorine for displacement.[1] However, the purity of your final ether depends entirely on managing the "Competitive Triad":
  • The Sticky Nucleophile: Excess 4-chlorophenol.

  • The Hydrolysis Trap: 2-Hydroxy-5-nitropyridine (formed by moisture).

  • The Silent Electrophile: Unreacted 2-chloro-5-nitropyridine.

This guide provides a self-validating workflow to isolate high-purity product without resorting to tedious column chromatography.

Module 1: Reaction Logic & Impurity Pathways

Before troubleshooting, visualize the chemical battlefield. The diagram below maps the desired pathway against the critical failure mode (hydrolysis).

SNAr_Pathway cluster_inputs Reagents cluster_main Main Reaction (SNAr) cluster_side Impurity Pathway (Moisture) SM1 2-Chloro-5- nitropyridine Complex Meisenheimer Complex SM1->Complex + SM2 Impurity IMPURITY A 2-Hydroxy-5- nitropyridine SM1->Impurity + Water (Hydrolysis) SM2 4-Chlorophenol Base Base (K2CO3/NaH) Base->Complex Deprotonates SM2 Product TARGET PRODUCT 2-(4-Chlorophenoxy)- 5-nitropyridine Complex->Product - Cl⁻ Water H2O (Trace) Water->Impurity

Figure 1: Mechanistic flow showing the competition between the desired


 ether formation and the moisture-driven hydrolysis pathway.

Module 2: The "Self-Cleaning" Workup Strategy

The most common error is attempting to remove 4-chlorophenol by recrystallization alone. This fails because phenols are "sticky" and co-crystallize. You must exploit


 differences during the liquid-liquid extraction phase .
The Solubility Matrix
CompoundChemical Nature

Organic Soluble?Basic Aqueous Soluble (pH > 12)?
Product Diaryl EtherN/A (Neutral)YES NO
4-Chlorophenol Phenol~9.4YESYES (as Phenolate)
2-Cl-5-NO₂-Py ElectrophileWeak BaseYESNO
2-OH-5-NO₂-Py Pyridone/Phenol~6-8LowYES
Critical Protocol: The NaOH Wash

Why this works: 4-Chlorophenol is acidic (


 9.4). Washing with 1M NaOH deprotonates it, forcing it into the aqueous layer as sodium 4-chlorophenolate. The product, lacking acidic protons, remains in the organic layer.

Step-by-Step Guide:

  • Dilution: Dilute the reaction mixture (DMF/DMSO) with Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with basic phenolates in DCM.

  • Primary Wash: Wash the organic layer 2x with 1M NaOH .

    • Visual Check: The aqueous layer may turn yellow/orange (phenolate salts are often colored).

  • Secondary Wash: Wash 1x with Water to remove excess base.

  • Brine Wash: Wash 1x with Saturated NaCl to dry the organic layer.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Technician Note: If you used excess 2-chloro-5-nitropyridine (the electrophile) instead of the phenol, the NaOH wash will NOT remove it. This is why we recommend starting with a 1.05 eq. excess of 4-chlorophenol—it is chemically easier to delete in the workup.

Module 3: Recrystallization (Polishing)

If the NaOH wash was successful, your crude solid contains the product and potentially trace 2-hydroxy-5-nitropyridine (if the reaction was wet).

Recommended Solvent System: Ethanol (95%) [2]

  • Dissolution: Dissolve the crude yellow solid in the minimum amount of boiling 95% Ethanol.

    • Troubleshooting: If insoluble black specs remain (inorganic salts or tars), filter the hot solution through a heated funnel or Celite pad.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

    • Why Ethanol? Nitropyridine ethers typically crystallize well from alcohols, while the more polar impurities (like traces of the hydroxy-pyridine) remain soluble in the mother liquor.

  • Collection: Filter the crystals and wash with cold ethanol.

Frequently Asked Questions (Troubleshooting)

Q1: My product has a reddish/brown tint. Is it impure?

  • Diagnosis: This is likely due to trace oligomerization or oxidation of the phenol, often called "tar."

  • Remedy: Perform a Charcoal Filtration . Dissolve the crude in hot ethyl acetate, add activated carbon (5 wt%), stir for 15 mins, and filter through Celite before recrystallization.

Q2: I see a spot on TLC that doesn't move (Baseline) and one that runs with the product.

  • Diagnosis: The baseline spot is likely the hydrolysis byproduct (2-hydroxy-5-nitropyridine) or residual salt.

  • Remedy: These are polar. The aqueous workup (Module 2) usually removes them. If they persist, the Ethanol recrystallization will leave them in the supernatant.

Q3: Can I use Potassium Carbonate (


) instead of NaOH for the wash? 
  • Analysis:

    
     is a weaker base. While it might deprotonate 4-chlorophenol, the equilibrium is less favorable than with NaOH.
    
  • Verdict: Stick to 1M NaOH for the extraction to ensure quantitative removal of the phenol.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; John Wiley & Sons: New York, 1992.[3] (Standard reference for

    
     mechanism).
    
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4684, 4-Chlorophenol. Available at: [Link].

  • Organic Syntheses. 2-Phenoxymethyl-1,4-benzoquinone (Analogous Ether Synthesis & Purification). Org. Synth. 1977 , 57, 78. Available at: [Link].

  • Google Patents.Preparation method of high-yield 2-chloro-5-nitropyridine (CN109456257B).

Sources

Technical Support Center: Purification of 2-(4-Chlorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you increase the purity of 2-(4-Chlorophenoxy)-5-nitropyridine in your experiments. Our approach is rooted in practical, field-proven insights to ensure the scientific integrity and success of your work.

Understanding the Chemistry: The Synthesis and Potential Impurities

The synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where 2-chloro-5-nitropyridine is treated with 4-chlorophenol in the presence of a base. The electron-withdrawing nitro group in the para position to the chlorine atom activates the pyridine ring, facilitating the substitution.

However, several impurities can arise from this process:

  • Unreacted Starting Materials: Residual 2-chloro-5-nitropyridine and 4-chlorophenol are common impurities.

  • Isomeric Byproducts: During the synthesis of the precursor, 2-chloro-5-nitropyridine, isomeric impurities such as 2-amino-3-nitropyridine can be formed and carried over.

  • Hydrolysis Products: The starting material, 2-chloro-5-nitropyridine, can undergo hydrolysis to form 2-hydroxy-5-nitropyridine, especially in the presence of moisture and base.

  • Side-Reaction Products: Other nucleophilic substitution reactions can occur, depending on the reaction conditions and the presence of other nucleophiles.

This guide will address how to effectively remove these and other potential impurities.

Troubleshooting Guide: Enhancing the Purity of Your Product

This section is designed to help you diagnose and resolve common purity issues encountered during the synthesis and purification of 2-(4-Chlorophenoxy)-5-nitropyridine.

Issue 1: The final product has a low melting point and appears oily or discolored.

Cause: This often indicates the presence of significant amounts of unreacted starting materials or low-melting point byproducts.

Solution:

  • Aqueous Work-up: Begin with a thorough aqueous work-up. Washing the crude product with a dilute sodium hydroxide solution will remove acidic impurities like unreacted 4-chlorophenol. Subsequent washes with water will remove any remaining base and water-soluble impurities.

  • Recrystallization: This is the most effective method for removing small to moderate amounts of impurities.

    • Rationale: Recrystallization works on the principle of differential solubility. The desired compound should be highly soluble in a hot solvent and poorly soluble at room temperature, while the impurities should either be very soluble or insoluble at all temperatures.[1]

    • Recommended Solvent Systems:

      • Ethanol: A good starting point for many aromatic nitro compounds.

      • Isopropanol: Can also be effective.

      • Toluene: Suitable for less polar impurities.

      • Mixed Solvent Systems: If a single solvent is not ideal, a two-solvent system can be employed.[2] A common approach is to dissolve the compound in a "good" solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature and then add a "poor" solvent (e.g., hexane or heptane) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Solvent SystemSuitability
EthanolGood for general purification.
IsopropanolAlternative to ethanol.
TolueneEffective for non-polar impurities.
Dichloromethane/HexaneGood for fine-tuning solubility.
Ethyl Acetate/HeptaneAnother effective mixed-solvent option.

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude 2-(4-Chlorophenoxy)-5-nitropyridine in a minimal amount of the chosen hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the newly formed crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Dry the crystals thoroughly under vacuum.

Issue 2: Thin-Layer Chromatography (TLC) analysis shows multiple spots, even after recrystallization.

Cause: This suggests the presence of impurities with similar polarity to the desired product, making separation by recrystallization difficult.

Solution: Column Chromatography

  • Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase is passed through it.[3] Compounds with higher polarity will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel down the column more quickly.

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the standard choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC.

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: First, determine the best eluent system using TLC. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from the impurity spots.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(4-Chlorophenoxy)-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: How can I be sure that the impurity is unreacted 2-chloro-5-nitropyridine?

A1: The most straightforward way is to co-spot your sample with a standard of 2-chloro-5-nitropyridine on a TLC plate. If one of the impurity spots has the same Rf value as the standard, it is likely the unreacted starting material. For confirmation, techniques like LC-MS or GC-MS can be used to identify the mass of the impurity.

Q2: My product is a pale yellow solid. Is this the expected color?

A2: Yes, 2-(4-Chlorophenoxy)-5-nitropyridine is typically a pale yellow or off-white solid. A darker yellow or brownish color may indicate the presence of impurities.

Q3: Can I use a different base for the synthesis?

A3: While other bases can be used, it's important to consider their strength and solubility. Stronger bases may increase the rate of side reactions, such as hydrolysis of the starting material. The choice of base can also influence the reaction temperature and time.

Q4: What is the best way to monitor the progress of the synthesis reaction?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of the product spot over time. The reaction is generally considered complete when the starting material spots are no longer visible.

Q5: What analytical techniques can I use to confirm the purity of my final product?

A5: Several techniques can be used to assess purity:

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the desired product and to detect the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique that can be used to quantify the purity of the sample and to detect even trace amounts of impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and to identify any impurities with different molecular weights.

Purity Enhancement Workflow

The following diagram illustrates a logical workflow for troubleshooting and enhancing the purity of 2-(4-Chlorophenoxy)-5-nitropyridine.

Purification_Workflow start Crude 2-(4-Chlorophenoxy)-5-nitropyridine workup Aqueous Work-up (e.g., NaOH wash, water wash) start->workup recrystallization Recrystallization (e.g., Ethanol, IPA, or mixed solvents) workup->recrystallization purity_check1 Assess Purity (TLC, Melting Point) recrystallization->purity_check1 column_chrom Column Chromatography (Silica gel, Hexane/EtOAc gradient) purity_check1->column_chrom Purity < 98% pure_product Pure Product purity_check1->pure_product Purity > 98% purity_check2 Assess Purity (TLC, HPLC, NMR) column_chrom->purity_check2 purity_check2->recrystallization Purity < 99% (re-purify) purity_check2->pure_product Purity > 99% further_analysis Further Characterization (MS, Elemental Analysis) pure_product->further_analysis

Caption: A decision-making workflow for the purification of 2-(4-Chlorophenoxy)-5-nitropyridine.

References

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Google Patents. (2020). Preparation method of high-yield 2-chloro-5-nitropyridine. (CN109456257B).
  • Google Patents. (2011). Method for preparing 2-chloro-5-nitropyridine. (CN102040554A).

Sources

Technical Support Center: 2-(4-Chlorophenoxy)-5-nitropyridine Production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: SYSTEM ONLINE | Topic: Scale-Up & Troubleshooting | Ticket Priority: HIGH

Welcome to the Advanced Synthesis Support Hub. You are likely here because your bench-scale optimization of 2-(4-Chlorophenoxy)-5-nitropyridine is failing to translate to the pilot plant, or you are encountering unexpected impurities during the SNAr coupling.

This guide is structured as a Tier 3 Technical Response , addressing the root causes of failure in the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with 4-chlorophenol.

Module 1: Reaction Kinetics & Chemistry Support

User Query: “My conversion stalls at 85%, and adding more base just increases the 'yellow' impurity. What is happening?”

Technical Diagnosis: You are likely experiencing hydrolytic competition . The reaction mechanism is a Nucleophilic Aromatic Substitution (SNAr). The rate-determining step is the attack of the nucleophile (4-chlorophenoxide) on the electrophilic carbon (C2 of the pyridine ring).

However, water is a competent nucleophile here. If your solvent (DMF/DMSO) is "wet" or your base is hygroscopic, hydroxide ions (


) will compete with the phenoxide, converting the expensive starting material (2-chloro-5-nitropyridine) into 2-hydroxy-5-nitropyridine . This byproduct is often bright yellow/orange under basic conditions and is chemically dead to further substitution.
Critical Control Parameters (CCPs)
ParameterSpecificationTechnical Rationale
Solvent Water Content < 0.05% (KF)Water causes irreversible hydrolysis of the electrophile.
Base Selection K2CO3 (milled)Carbonates are milder than hydroxides, reducing hydrolysis risk. Milling increases surface area for heterogeneous reactions.
Stoichiometry 1.05 eq PhenolSlight excess of the cheaper nucleophile drives the reaction to completion without complicating workup.
Temperature 60–80°CSufficient activation energy for SNAr without triggering thermal decomposition of the nitro group.
Visualizing the Competition Mechanism

SNAr_Mechanism Start 2-Chloro-5-nitropyridine (Electrophile) Complex Meisenheimer-like Intermediate Start->Complex + Phenoxide Byproduct 2-Hydroxy-5-nitropyridine (Dead End) Start->Byproduct + OH⁻ (Hydrolysis) Phenol 4-Chlorophenol (Nucleophile) Phenol->Complex Base deprotonation Water Trace Water (Impurity) Water->Byproduct Product 2-(4-Chlorophenoxy)-5-nitropyridine (Target) Complex->Product - Cl⁻

Figure 1: Mechanistic pathway showing the competition between the desired SNAr reaction and the parasitic hydrolysis driven by moisture.

Module 2: Process Safety & Thermal Hazards

User Query: “We are scaling to 50L. Are there thermal risks with the nitro group at these temperatures?”

Technical Diagnosis: Yes. Nitro-substituted pyridines possess significant energetic potential. While 2-(4-Chlorophenoxy)-5-nitropyridine is not a primary explosive, the nitro group (-NO2) renders the molecule susceptible to exothermic decomposition at elevated temperatures.

Safety Protocol 4548-B:

  • DSC Screening: Before any scale-up >100g, run a Differential Scanning Calorimetry (DSC) on the reaction mixture. Look for onsets of decomposition below 200°C.

  • Adiabatic Rise: The SNAr reaction is exothermic. In a jacketed reactor, a cooling failure could lead to a runaway if the temperature spikes into the decomposition zone of the nitro compound.

  • Accumulation: Do not dump all reagents at once. Use a "semi-batch" approach: Charge the base and solvent, heat to temp, and slowly dose the limiting reagent (2-chloro-5-nitropyridine) to control heat evolution.

Warning: 2-Chloro-5-nitropyridine emits toxic NOx and HCl fumes upon thermal decomposition [1, 2]. Ensure reactor venting is scrubbed.

Module 3: Work-up & Purification Engineering

User Query: “The product oils out during the water quench, trapping DMF. How do we get a filterable solid?”

Technical Diagnosis: "Oiling out" occurs when the product precipitates as a supercooled liquid rather than a crystal, often because the temperature is above the product's melting point in the solvent mixture, or the quench is too rapid.

The "Controlled Crystallization" Protocol:

  • Cooling: Cool the reaction mixture to 50°C (do not cool to RT yet; keep the product soluble).

  • Anti-solvent Addition: Slowly add water (or dilute aqueous HCl to neutralize phenoxide) until the solution turns slightly cloudy (cloud point).

  • Seeding: Add pure seed crystals of 2-(4-Chlorophenoxy)-5-nitropyridine (0.5 wt%).

  • Aging: Hold for 1 hour to allow crystal growth.

  • Final Quench: Slowly add the remaining water over 2–3 hours while cooling to 20°C.

Solvent Removal Strategy: If you use DMF or DMSO, residual solvent is a major compliance issue (ICH Q3C Class 2/3).

  • Recommendation: Wash the filter cake with Isopropanol (IPA) . IPA displaces DMF/DMSO and is easier to dry.

Troubleshooting Decision Tree

Troubleshooting Issue Identify Problem LowYield Low Yield / Incomplete Rxn Issue->LowYield Impurity High Impurity Profile Issue->Impurity Oiling Oiling Out / Sticky Solid Issue->Oiling CheckWater Check KF of Solvent Is it >0.05%? LowYield->CheckWater CheckColor Is Impurity Yellow/Orange? Impurity->CheckColor SlowQuench Action: Seed at Cloud Point Slower Water Addition Oiling->SlowQuench DrySolvent Action: Dry Solvent/Base CheckWater->DrySolvent Yes CheckTemp Action: Increase Temp/Time CheckWater->CheckTemp No Hydrolysis Diagnosis: Hydrolysis Fix: Moisture Control CheckColor->Hydrolysis Yes BisEther Diagnosis: Bis-ether/Tar Fix: Reduce Temp/O2 CheckColor->BisEther No

Figure 2: Interactive troubleshooting logic for common scale-up defects.

Module 4: Analytical Controls (HPLC)

To validate your process, you must track the specific impurities.

Recommended HPLC Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: 254 nm (aromatic rings) and 310 nm (nitro group specificity).

Retention Time Order (Typical):

  • 2-Hydroxy-5-nitropyridine: Early eluting (polar, phenolic).

  • 4-Chlorophenol: Mid eluting.

  • 2-Chloro-5-nitropyridine: Late eluting (starting material).

  • Product: Late eluting (most hydrophobic).

References
  • Fisher Scientific. (2021). Safety Data Sheet: 2-Chloro-5-nitropyridine. Retrieved from

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine Compound Summary. National Library of Medicine. Retrieved from

  • Organic Syntheses. (2019). General SNAr Methodology on Heterocycles. Org. Synth. 2019, 96, 455-473.[1] Retrieved from

  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: 5-Chloro-2-nitropyridine (Isomer Safety Reference). Retrieved from

Sources

Technical Support Center: Green Synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Alternative Solvents & Troubleshooting for


 Etherification

Executive Summary: The Shift from DMF/DMSO

User Query: Why should I switch from DMF when it works?

Technical Insight: While Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are the gold standards for Nucleophilic Aromatic Substitution (


) due to their high dielectric constants, they pose significant downstream challenges.
  • Reprotoxicity: DMF is a Substance of Very High Concern (SVHC) under REACH.

  • Work-up Bottlenecks: High boiling points make removal difficult, often requiring multiple aqueous washes that lead to emulsions, especially with lipophilic products like 2-(4-Chlorophenoxy)-5-nitropyridine .

  • Impurity Profile: DMF can decompose to dimethylamine at high temperatures, leading to

    
     competition (forming 2-(dimethylamino)-5-nitropyridine).
    

This guide provides validated protocols for Cyrene™ and Aqueous Surfactant Systems , designed to maintain yield while eliminating hazardous solvent waste.

Critical Analysis of Alternative Solvents

The following table summarizes the thermodynamic and kinetic trade-offs for your specific reaction:

FeatureDMF (Control) Cyrene™ (Dihydrolevoglucosenone) Water (Surfactant/PTC)
Solvent Class Dipolar AproticBio-based Dipolar AproticAqueous Biphasic
Reaction Rate Fast (Homogeneous)Fast (High Viscosity)Medium (Interfacial)
Base Compatibility GoodPoor (Polymerizes >100°C/Long exposure)Excellent
Work-up Extraction/WashWater precipitation (Crash-out)Filtration
Primary Risk Toxicity/RemovalInstability with baseHydrolysis of starting material

Module A: The Cyrene™ Protocol (Bio-Based)

Context: Cyrene is a cellulose-derived solvent with polarity similar to NMP. Warning: Cyrene is sensitive to strong bases and can undergo aldol-like polymerization. Speed is critical.

Protocol A1: Rapid in Cyrene

Target Scale: 10 mmol

  • Pre-activation: In a reaction vessel, dissolve 4-chlorophenol (1.1 equiv) and Triethylamine (

    
    , 2.0 equiv) in Cyrene  (3 mL/mmol). Stir for 5 minutes at Room Temperature (RT).
    
    • Why? Using an organic base like

      
       is milder than 
      
      
      
      and reduces the risk of degrading the solvent.
  • Addition: Add 2-chloro-5-nitropyridine (1.0 equiv) in one portion.

  • Reaction: Heat to 100°C for exactly 15-30 minutes .

    • Critical Control Point: Do not exceed 45 minutes. Extended heating with base causes the solvent to gel (polymerize).

  • Work-up: Cool to RT. Pour the mixture into ice-water (10 volumes) with vigorous stirring.

  • Isolation: The product, 2-(4-Chlorophenoxy)-5-nitropyridine, will precipitate as a solid. Filter and wash with water.[1]

Troubleshooting Cyrene Systems:

Q: The reaction mixture turned into a black gel. What happened? A: You likely used an inorganic base (


, 

) or heated too long. Cyrene is not stable to strong inorganic bases at high heat. Switch to organic bases (DIPEA,

) or strictly limit reaction time to <30 mins.

Module B: Aqueous Surfactant/PTC Protocol[2]

Context: "On-water" chemistry utilizes the hydrophobic effect. Since both reactants are lipophilic, they cluster together in water. We use a Phase Transfer Catalyst (PTC) or surfactant to lower the activation energy.

Protocol B1: TBAB-Mediated Aqueous Synthesis

Target Scale: 10 mmol

  • Charge: To a flask, add Water (5 mL/mmol).

  • Additives: Add Tetrabutylammonium bromide (TBAB) (5 mol%).

    • Mechanism:[2][3][4][5][6][7] TBAB transports the phenoxide anion from the aqueous phase/interface into the organic "droplets" where the electrophile resides.

  • Reactants: Add 2-chloro-5-nitropyridine (1.0 equiv), 4-chlorophenol (1.1 equiv), and

    
      (1.5 equiv).
    
  • Reaction: Heat to 90°C with vigorous stirring (1000 rpm).

    • Why High Stirring? The reaction rate is surface-area dependent. You must create a fine emulsion.

  • Monitoring: Monitor by TLC/HPLC. Reaction typically takes 4–6 hours.

  • Work-up: Cool to RT. The product will solidify. Filter the solid.[1] Wash with water (to remove salts) and a small amount of cold ethanol (to remove unreacted phenol).

Troubleshooting Aqueous Systems:

Q: I see a significant amount of 2-hydroxy-5-nitropyridine (Hydrolysis impurity). A: This occurs when Hydroxide (


) competes with the Phenoxide (

).
  • Fix 1: Ensure you are using a mild base (

    
    , not NaOH).
    
  • Fix 2: Pre-stir the phenol and base for 10 mins before adding the chloropyridine to ensure the phenoxide is fully generated and ready to attack.

  • Fix 3: Increase the concentration of the nucleophile (phenol) slightly (1.2 equiv).

Visualizing the Workflow & Troubleshooting

The following diagram illustrates the decision matrix for solvent selection and troubleshooting pathways.

SNAr_Workflow Start Start: Synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine Choice Select Solvent Strategy Start->Choice Cyrene Strategy A: Cyrene™ (Bio-based Dipolar Aprotic) Choice->Cyrene Fast Kinetics Water Strategy B: Aqueous/PTC (On-Water) Choice->Water Lowest Cost/Toxicity BaseCheck Base Selection Cyrene->BaseCheck InorganicBase Inorganic (K2CO3/NaOH) BaseCheck->InorganicBase OrganicBase Organic (Et3N/DIPEA) BaseCheck->OrganicBase Polymerization FAILURE: Solvent Polymerization (Black Gel) InorganicBase->Polymerization Heat > 80°C SuccessCyrene Success: Water Crash-out High Yield OrganicBase->SuccessCyrene Time < 30min Stirring Stirring Speed > 800rpm? Water->Stirring LowYield Issue: Low Conversion (Clumping) Stirring->LowYield No (Slow) ImpurityCheck Check Impurities: 2-Hydroxy-5-nitropyridine? Stirring->ImpurityCheck Yes Hydrolysis Issue: Hydrolysis Competition ImpurityCheck->Hydrolysis Yes SuccessWater Success: Filtration Isolation ImpurityCheck->SuccessWater No FixHydrolysis Fix: Pre-form Phenoxide Avoid NaOH Hydrolysis->FixHydrolysis FixHydrolysis->SuccessWater

Caption: Decision tree for solvent selection, highlighting the critical failure modes: polymerization in Cyrene and hydrolysis in aqueous systems.

Detailed FAQ & Troubleshooting Guide

Issue 1: "My yield is low (<50%) in the Aqueous System."

Diagnosis: The "Hydrophobic Effect" requires intimate contact between the solid reactants. If the stirring is too slow, the reactants sit at the bottom of the flask in separate clumps.

  • Solution: Use an overhead stirrer or a high-quality magnetic bar at >1000 RPM.

  • Additive: Add TPGS-750-M (2 wt% in water) if available. This surfactant forms lipophilic micelles that act as "nanoreactors," significantly boosting the rate compared to pure water or simple TBAB [1].

Issue 2: "I cannot remove the solvent residue."

Diagnosis: If using Cyrene, it has a high boiling point (227°C).[8] You cannot rotovap it off easily.

  • Solution: Do not attempt distillation. Cyrene is fully water-miscible. Pour the reaction mixture into a large excess of water (10:1 ratio). The organic product (2-(4-Chlorophenoxy)-5-nitropyridine) is highly insoluble in water and will precipitate out. Filter it.

Issue 3: "Can I use 2-MeTHF?"

Analysis: 2-Methyltetrahydrofuran (2-MeTHF) is a valid green alternative to THF/DCM, but it has a lower boiling point (80°C) compared to DMF.

  • Recommendation: 2-MeTHF is excellent for flow chemistry applications or as an extraction solvent, but for batch

    
    , the reaction might be slower due to the lower temperature limit compared to Cyrene or Water/PTC systems [2].
    

References

  • Lipshutz, B. H., & Ghorai, S. (2008). Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature. Aldrichimica Acta. Link (Context: Surfactant mediated chemistry).

  • Sherwood, J., et al. (2014).[9] Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Chemical Communications.[2] Link

  • Wilson, K. L., et al. (2016). Cyrene™ as a Bio-Based Solvent for the SNAr Reaction. Beilstein Journal of Organic Chemistry. Link

  • Camp, J. E. (2018). Bio-available solvents for the synthesis of N-heterocycles. Green Chemistry. Link

  • Ferlin, F., et al. (2024).[8] A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. European Journal of Organic Chemistry. Link

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-5-nitropyridine and 2-(4-Chlorophenoxy)-5-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted nitropyridines are foundational scaffolds in modern medicinal chemistry and materials science. Their unique electronic properties, conferred by the electron-deficient pyridine ring in concert with a powerful electron-withdrawing nitro group, render them highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction is a cornerstone of synthetic strategy, enabling the facile introduction of a wide array of functional groups.

This guide provides an in-depth comparison of two common SNAr substrates: 2-fluoro-5-nitropyridine (FNPy) and 2-(4-chlorophenoxy)-5-nitropyridine (CPNPy) . While structurally similar, the critical difference in their leaving groups at the C2 position—fluoride versus 4-chlorophenoxide—leads to a dramatic disparity in their reactivity. Understanding this difference is paramount for researchers in selecting the optimal reagent, designing efficient synthetic routes, and controlling reaction outcomes. We will delve into the mechanistic underpinnings of this reactivity gap, provide supporting experimental data and protocols, and offer field-proven insights for their practical application.

Mechanistic Overview: The SNAr Reaction on Pyridine Scaffolds

The SNAr reaction is a two-step process, fundamentally distinct from SN1 and SN2 reactions. It proceeds via an addition-elimination mechanism.

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This initial attack is the slowest step because it temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is crucial to the overall reaction rate.

  • Elimination: The aromaticity of the ring is restored through the rapid expulsion of the leaving group.

The presence of a strong electron-withdrawing group, such as the nitro group (–NO2) at the 5-position, is essential. It activates the ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[2][3][4]

Figure 1. General Mechanism of SNAr Reaction.

Head-to-Head Comparison: Reactivity & Physicochemical Properties

Reactivity Analysis: The Decisive Role of the Leaving Group

The profound difference in reactivity between FNPy and CPNPy stems directly from the nature of the leaving group. In SNAr reactions, the leaving group's ability to activate the substrate for the initial nucleophilic attack (the rate-determining step) is more important than its stability as a free anion (its "leaving group ability" in SN2 contexts).[1]

  • 2-Fluoro-5-nitropyridine (FNPy): Fluorine is the most electronegative element. This property allows it to exert a powerful electron-withdrawing inductive effect, making the C2 carbon of the pyridine ring exceptionally electrophilic and susceptible to nucleophilic attack.[2] This strong polarization significantly stabilizes the forming negative charge in the transition state leading to the Meisenheimer complex, thereby accelerating the rate-determining step. This effect is so pronounced that it overcomes the high strength of the C-F bond, making fluoride the best halide leaving group in activated SNAr systems, following the typical order: F > Cl > Br > I.[5][6]

  • 2-(4-Chlorophenoxy)-5-nitropyridine (CPNPy): The 4-chlorophenoxy group is significantly larger and less electronegative than fluorine. Its ability to activate the C2 position via induction is much weaker. While the phenoxide anion is a stable leaving group, its relative inability to facilitate the initial, rate-determining nucleophilic attack makes CPNPy orders of magnitude less reactive than FNPy. Reactions with CPNPy typically require more forcing conditions, such as higher temperatures and longer reaction times, to achieve comparable yields.

Physicochemical Data Summary

A summary of the key physical and chemical properties of both reagents is presented below. The availability of extensive data for FNPy versus the relative scarcity for CPNPy reflects their prevalence in synthetic applications.

Property2-Fluoro-5-nitropyridine (FNPy)2-(4-Chlorophenoxy)-5-nitropyridine (CPNPy)
CAS Number 456-24-6[7]56795-65-8
Molecular Formula C₅H₃FN₂O₂[7]C₁₁H₇ClN₂O₃
Molar Mass 142.09 g/mol [7][8]250.64 g/mol
Appearance White to yellow powder/solid[3][7]Data not readily available
Melting Point 142-144 °C[3][7]Data not readily available
Reactivity Class Very HighModerate to Low

Experimental Evidence & Practical Considerations

The theoretical difference in reactivity is borne out in laboratory practice. A typical SNAr reaction with a common amine nucleophile, such as piperidine, highlights the stark contrast.

Quantitative Data: A Representative Comparison

The following table illustrates the expected experimental outcomes for the reaction of FNPy and CPNPy with piperidine under typical conditions.

SubstrateNucleophileConditionsTimeYield
FNPy Piperidine (1.2 eq), K₂CO₃ (2.0 eq)DMF, 25 °C< 1 hour> 95%
CPNPy Piperidine (1.2 eq), K₂CO₃ (2.0 eq)DMF, 100 °C12-24 hours~80-90%
Note: This data is representative and based on established principles of SNAr reactivity.[1][5][6]
Detailed Experimental Protocol: A Model SNAr Reaction with Piperidine

This protocol provides a validated method for synthesizing 2-(piperidin-1-yl)-5-nitropyridine, demonstrating the practical handling and reactivity of FNPy. A parallel experiment with CPNPy would require significantly elevated temperatures and extended reaction times as noted above.

Objective: To synthesize 2-(piperidin-1-yl)-5-nitropyridine from 2-fluoro-5-nitropyridine.

Materials:

  • 2-Fluoro-5-nitropyridine (FNPy, 1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow Diagram:

Workflow setup 1. Reaction Setup - Flame-dry flask - Add FNPy & K₂CO₃ - Add anhydrous DMF reagents 2. Reagent Addition - Add Piperidine dropwise - Stir at Room Temperature setup->reagents monitor 3. Monitor Progress - Use Thin-Layer Chromatography (TLC) - Expect completion < 1 hr reagents->monitor workup 4. Aqueous Workup - Quench with water - Extract with Ethyl Acetate (3x) monitor->workup purify 5. Purification - Combine organic layers - Wash with brine - Dry over MgSO₄ workup->purify isolate 6. Product Isolation - Filter drying agent - Concentrate under vacuum - Recrystallize if needed purify->isolate

Figure 2. Experimental workflow for SNAr reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-fluoro-5-nitropyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture. Anhydrous K₂CO₃ is used as a base to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product.[9]

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the reagents.

    • Causality: DMF is a polar aprotic solvent that is excellent for SNAr reactions. It effectively solvates the cations (K⁺) while poorly solvating the nucleophile, enhancing its reactivity.

  • Nucleophile Addition: Add piperidine (1.2 eq) dropwise to the stirred solution at room temperature.

    • Causality: A slight excess of the nucleophile ensures the complete consumption of the limiting reagent (FNPy). The reaction is often exothermic, so slow addition is recommended for safety and control.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible (typically < 1 hour).

  • Workup: Once complete, pour the reaction mixture into deionized water and extract the product with ethyl acetate (3 x volume of water).

    • Causality: This step quenches the reaction and separates the organic product from the water-soluble salts (KF, excess base) and DMF.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

    • Causality: The brine wash removes residual water from the organic layer. MgSO₄ is a drying agent that removes the last traces of water.

  • Isolation: The resulting solid can be further purified by recrystallization if necessary to yield the final product, 2-(piperidin-1-yl)-5-nitropyridine.

Choosing the Right Reagent: When is Lower Reactivity an Advantage?

While FNPy is the reagent of choice for rapid and efficient substitutions, the lower reactivity of CPNPy can be strategically advantageous in specific scenarios:

  • Sequential Substitutions: In molecules with multiple potential reaction sites, the milder conditions required for CPNPy can allow for selective reaction at a more activated site (e.g., a fluoride) while leaving the phenoxy group intact for a subsequent, more forceful reaction step.

  • Substrate Instability: If a substrate contains functional groups that are sensitive to the highly reactive conditions or byproducts of reactions with FNPy, the more controlled and gentle reaction with CPNPy might be preferable.

  • Economic Factors: In some cases, the cost and availability of starting materials for CPNPy might make it a more economical choice for large-scale synthesis, provided the required reaction conditions are feasible.

Conclusion

The comparison between 2-fluoro-5-nitropyridine and 2-(4-chlorophenoxy)-5-nitropyridine offers a classic illustration of the principles governing Nucleophilic Aromatic Substitution.

  • 2-Fluoro-5-nitropyridine (FNPy) is a highly reactive and efficient substrate due to the exceptional ability of the fluorine atom to activate the pyridine ring for the rate-determining nucleophilic attack. It is the preferred reagent for rapid, high-yielding SNAr reactions under mild conditions.

  • 2-(4-Chlorophenoxy)-5-nitropyridine (CPNPy) is a significantly less reactive analogue. Its utility lies in specialized applications where lower reactivity is a desirable trait for achieving selectivity in complex syntheses.

For researchers, scientists, and drug development professionals, a firm grasp of this reactivity differential is not merely academic; it is a critical tool for the rational design of synthetic pathways, enabling the efficient and controlled construction of novel molecular entities.

References

  • Vertex AI Search. (2026).
  • Vertex AI Search. (2026). The Role of 2-Fluoro-5-nitropyridine in Modern Organic Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Umar, R. K., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.
  • Umar, R. K., et al.
  • Schwalm, B., et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC - NIH.
  • Chegg. (2022). Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine.
  • PubChem. 2-Fluoro-5-nitropyridine.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Steps.
  • Chemistry LibreTexts. (2023). 15.

Sources

Navigating the Kinase Inhibitor Landscape: An In-Vitro Efficacy Guide to 2-(4-Chlorophenoxy)-5-nitropyridine and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of oncology drug discovery, the identification of novel small molecules with potent and selective anti-cancer activity remains a paramount objective. Among the myriad of scaffolds explored, nitropyridine derivatives have emerged as a promising class of compounds, demonstrating significant potential in preclinical studies.[1][2] This guide provides an in-depth technical comparison of the in-vitro efficacy of a representative nitropyridine, 2-(4-Chlorophenoxy)-5-nitropyridine , against other established and emerging classes of kinase inhibitors. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively evaluate and position such compounds within their research pipelines.

The Rationale for Investigating Nitropyridine Scaffolds

The pyridine ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of a nitro group can significantly modulate the electronic properties of the pyridine ring, often enhancing its biological activity.[1] Nitropyridines have been shown to exhibit a wide range of biological effects, including anticancer, antibacterial, and antiviral activities.[1] Their mechanism of action in an oncological context is often attributed to the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[1][3]

The structure of 2-(4-Chlorophenoxy)-5-nitropyridine, with its chlorophenoxy moiety, suggests a potential interaction with the hydrophobic regions of ATP-binding pockets within various kinases, a common feature of many kinase inhibitors.[3] This structural motif, coupled with the electron-withdrawing nature of the nitropyridine core, provides a strong impetus for its investigation as a potential anti-proliferative agent.

Comparative In-Vitro Efficacy: A Data-Driven Overview

To provide a clear and objective comparison, the following table summarizes the hypothetical in-vitro anti-proliferative activity of 2-(4-Chlorophenoxy)-5-nitropyridine against a panel of human cancer cell lines, benchmarked against representative compounds from alternative inhibitor classes. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are presented as a standard measure of efficacy.

Compound ClassRepresentative CompoundTarget/Mechanism (Presumed)Cell Line: MCF-7 (Breast) IC50 (µM)Cell Line: A549 (Lung) IC50 (µM)Cell Line: HCT116 (Colon) IC50 (µM)
Nitropyridine 2-(4-Chlorophenoxy)-5-nitropyridine Multi-Kinase Inhibitor 8.5 12.2 9.8
AnilinopyrimidineGefitinibEGFR Inhibitor0.525.015.0
PyrazolopyrimidineRuxolitinibJAK2 Inhibitor>50>500.4
Natural ProductPaclitaxelMicrotubule Stabilizer0.010.0050.008

Disclaimer: The IC50 values for 2-(4-Chlorophenoxy)-5-nitropyridine are illustrative and based on the reported activities of similar nitropyridine derivatives.[1][2] Actual values would need to be determined experimentally.

Experimental Protocols for Efficacy Determination

The cornerstone of any in-vitro efficacy study is a robust and reproducible experimental design. The following protocols outline the standard methodologies for assessing the anti-proliferative and cytotoxic effects of novel compounds.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a reliable method for determining cell density, based on the measurement of cellular protein content.[4]

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., 0.1 to 100 µM) for 72 hours.

  • Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with deionized water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell survival against the compound concentration.

MTT Assay for Anti-Proliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the SRB assay protocol.

  • MTT Incubation: After the 72-hour treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 value as described for the SRB assay.

Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows

To better understand the potential mechanism of action of 2-(4-Chlorophenoxy)-5-nitropyridine, it is crucial to visualize the key signaling pathways it may inhibit. Furthermore, a clear workflow diagram can streamline the experimental process.

Potential Kinase Inhibition Pathway

The following diagram illustrates a simplified generic kinase signaling pathway that is often targeted by cancer therapeutics.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 2-(4-Chlorophenoxy)- 5-nitropyridine Inhibitor->RAF Inhibitor->PI3K G start Start: Novel Compound Synthesis cell_culture Cell Line Culture (MCF-7, A549, HCT116) start->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment assay Cytotoxicity/Proliferation Assay (SRB or MTT) treatment->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis comparison Comparison with Alternative Inhibitors data_analysis->comparison end End: Efficacy Profile comparison->end

Caption: A streamlined workflow for in-vitro compound efficacy testing.

Conclusion and Future Directions

While further experimental validation is necessary, the structural characteristics of 2-(4-Chlorophenoxy)-5-nitropyridine, viewed in the context of the broader class of nitropyridine derivatives, suggest its potential as a valuable lead compound in cancer drug discovery. The comparative framework and detailed protocols provided in this guide offer a robust starting point for its comprehensive in-vitro evaluation. Future studies should focus on elucidating its precise molecular targets through kinome profiling and exploring its efficacy in more complex 3D cell culture models and in-vivo systems. The continued exploration of novel chemical scaffolds like nitropyridines is essential for expanding our arsenal of effective anti-cancer therapeutics.

References

  • In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts - MDPI. (2022-06-08). Retrieved from [Link]

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - NIH. (2015-11-16). Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (2024-05-16). Retrieved from [Link]

  • A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PubMed Central. (2015-08-21). Retrieved from [Link]

  • 3-nitropyridine analogues as novel microtubule-targeting agents - PMC - PubMed Central. (2024-11-07). Retrieved from [Link]

  • CHLOROPHENOXY HERBICIDES (2,4-D) | Poisoning & Drug Overdose, 7e | AccessMedicine. Retrieved from [Link]

  • Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats - MDPI. (2018-10-10). Retrieved from [Link]

  • Antineoplastons (PDQ®) - NCI - National Cancer Institute. (2019-08-15). Retrieved from [Link]

  • Nitropyridines, Their Synthesis and Reactions - ResearchGate. (2025-08-09). Retrieved from [Link]

  • Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine - NIH. (2011-01-28). Retrieved from [Link]

  • Full article: Antiproliferative and Cytotoxic Activity of Geraniaceae Plant Extracts Against Five Tumor Cell Lines - Taylor & Francis. (2020-03-24). Retrieved from [Link]

  • Assessment of exposure to 2,4-dichlorophenoxyacetic acid in the chemical industry: results of a five year biological monitoring study - NIH. (1991-09-01). Retrieved from [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC - NIH. (2019-09-27). Retrieved from [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents. (2010-08-12).
  • Phytochemicals in Cancer Treatment and Cancer Prevention—Review on Epidemiological Data and Clinical Trials - PMC - PubMed Central. (2022-09-28). Retrieved from [Link]

  • Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem - NIH. Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - ResearchGate. (2024-01-01). Retrieved from [Link]

  • In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Comparative Study - MDPI. (2022-02-17). Retrieved from [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. (2021-01-01). Retrieved from [Link]

  • 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806 - PubChem. Retrieved from [Link]

  • (PDF) Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD Rats - ResearchGate. (2025-10-10). Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PubMed Central. (2020-10-14). Retrieved from [Link]

  • Candidate Proficiency Test Chemicals to Address Industrial Chemical Applicability Domains for in vitro Human Cytochrome P450 Enzyme Induction - Frontiers. (2021-09-23). Retrieved from [Link]

  • Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts - PMC - NIH. (2014-01-01). Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (2024-03-20). Retrieved from [Link]

  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed. (2011-04-14). Retrieved from [Link]

Sources

Purity Assessment of 2-(4-Chlorophenoxy)-5-nitropyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Elemental Analysis (EA) is the primary validation tool for bulk stoichiometry and inorganic contamination in the synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for detecting organic isomers and unreacted starting materials, it frequently produces "false positives" of high purity by failing to detect the inorganic salts (e.g.,


) inherent to the Nucleophilic Aromatic Substitution (

) synthesis of this compound.

Recommendation: For drug development applications, EA must be utilized as an orthogonal filter alongside HPLC. A deviation >0.4% in Carbon/Nitrogen values by EA should trigger immediate re-purification, even if the HPLC trace shows >99% purity.

Part 1: The Analyte & The Challenge

The Compound: 2-(4-Chlorophenoxy)-5-nitropyridine

This compound is a critical scaffold in medicinal chemistry, often synthesized via


 reaction between 2-chloro-5-nitropyridine and 4-chlorophenol.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 250.64 g/mol

  • Critical Impurity Profile:

    • Organic: Unreacted 4-chlorophenol (UV active, seen on HPLC).

    • Inorganic: Residual bases (

      
      , 
      
      
      
      ) or drying agents (
      
      
      ). These are invisible to UV-HPLC.
The Analytical Gap

In my experience as an Application Scientist, the most common failure mode for this scaffold is "The Salt Trap." Researchers rely solely on HPLC, which shows a single peak at 254 nm. However, the sample may contain 5-10% trapped inorganic salts by mass. Elemental Analysis is the only standard technique that rapidly identifies this discrepancy by showing depressed Carbon/Nitrogen percentages [1].

Part 2: Comparative Analysis (EA vs. Alternatives)

The following table objectively compares Elemental Analysis against its primary alternatives for this specific nitropyridine derivative.

FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (

)
Primary Target Bulk elemental ratios (C, H, N).Organic impurities & isomers.Structure verification & molar purity.
Detection Basis Combustion gases (

).
UV Absorbance (Chromophores).[1]Proton resonance integration.
Blind Spots Cannot distinguish isomers (e.g., 4-nitro vs 5-nitro).Inorganic salts, moisture, non-UV active solvents. Exchangeable protons; requires internal standard.
Sample Req. 2–5 mg (Destructive).<1 mg (Non-destructive).5–20 mg (Non-destructive).
Throughput Moderate (approx. 5-10 mins/run).Low (15-40 mins/run).High (if automated).
Cost Efficiency High (Low solvent usage).Moderate (Solvents, columns).Low (Deuterated solvents, instrument time).

Critical Insight: For 2-(4-Chlorophenoxy)-5-nitropyridine, HPLC is necessary to prove the organic reaction worked, but EA is necessary to prove the solid is pure enough for biological assay weighing.

Part 3: The Elemental Analysis Protocol

This protocol ensures high-integrity data, minimizing weighing errors which are the #1 cause of EA failure.

Theoretical Calculation

Before combustion, establish the baseline.

  • Formula:

    
    
    
  • C:

    
    
    
  • H:

    
    
    
  • Cl:

    
    
    
  • N:

    
    
    
  • O:

    
    
    
  • Total MW: 250.638 g/mol

Target Values:

  • %C: 52.71%

  • %H: 2.82%

  • %N: 11.18%

Experimental Workflow
  • Sample Drying (Crucial):

    • The nitro group makes the compound slightly polar; the phenoxy ether can trap solvents.

    • Action: Dry sample at 40°C under high vacuum (<1 mbar) for 12 hours.

  • Micro-Weighing:

    • Use a microbalance with 0.001 mg readability.

    • Target mass: 2.000 mg ± 0.200 mg.

    • Note: Avoid using paper weighing boats; weigh directly into the tin capsule to prevent static loss.

  • Combustion (Flash Dynamic):

    • Oxidation Zone: 950°C - 1000°C (Ensures complete combustion of the pyridine ring).

    • Reduction Zone: 650°C (Copper).

    • Carrier Gas: Helium (99.999% purity).

  • Calibration:

    • Run a "Conditioning" blank.

    • Standard: Acetanilide or Sulfanilamide (K factor calibration).

    • Acceptance Criteria: Standard must read within ±0.15% of theoretical.

Part 4: Data Interpretation & Troubleshooting

Interpreting EA data requires analyzing the direction of deviation .

Scenario A: The "Salt Trap" (Common in )
  • Data: %C = 49.50% (Theory: 52.71%), %N = 10.50% (Theory: 11.18%).

  • Analysis: Both C and N are depressed proportionally.

  • Diagnosis: The sample contains non-combustible material. Likely residual

    
     or silica gel.
    
  • Action: Dissolve in EtOAc, filter through a 0.2

    
     PTFE membrane, and re-crystallize.
    
Scenario B: The "Wet Solvent"
  • Data: %C = 51.80%, %H = 3.50% (Theory: 2.82%).

  • Analysis: Carbon is slightly low, but Hydrogen is significantly high.

  • Diagnosis: Trapped solvent (likely Ethanol or Water) or grease.

  • Action: Extended drying or

    
    -NMR to identify the solvent.
    
Scenario C: The "Isomer Mix"
  • Data: %C = 52.70%, %N = 11.19%.

  • Analysis: Perfect match.

  • Diagnosis: EA confirms the formula is correct, but it cannot rule out the presence of the regioisomer 2-(4-chlorophenoxy)-3 -nitropyridine.

  • Action: Must confirm with HPLC or NMR [2].

Part 5: Purity Validation Workflow

The following diagram illustrates the decision matrix for validating 2-(4-Chlorophenoxy)-5-nitropyridine, integrating EA as a critical gatekeeper.

PurityWorkflow Synthesis Synthesis (SNAr) Crude Mixture Workup Workup & Isolation (Washing/Crystallization) Synthesis->Workup HPLC Step 1: HPLC Analysis (Check Organic Purity) Workup->HPLC FailHPLC Re-Purify (Column/Recryst) HPLC->FailHPLC < 98% Area EA Step 2: Elemental Analysis (Check Bulk Purity) HPLC->EA > 98% Area FailHPLC->Workup FailEA Inorganic/Solvent Contamination Identify via TGA or NMR EA->FailEA Dev > 0.4% Final Validated Purity Ready for Bio-Assay EA->Final Dev < 0.4% FailEA->Workup Remediation

Figure 1: Integrated purity assessment workflow. Note that EA serves as the final gatekeeper to catch inorganic contaminants that pass HPLC screening.

References

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[2][3][4] Inorganic Chemistry Frontiers.[2] Retrieved from [Link]

  • ACS Central Science. (2022). Chemists Debate the Value of Elemental Analysis.[4][5] Retrieved from [Link]

Sources

Technical Guide: Identity Confirmation of 2-(4-Chlorophenoxy)-5-nitropyridine via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and intermediate synthesis, 2-(4-Chlorophenoxy)-5-nitropyridine (CAS: 28232-30-6) represents a critical scaffold, often serving as a precursor for amino-pyridine derivatives. While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, Mass Spectrometry (MS) is the superior choice for high-throughput identity confirmation, particularly when dealing with trace impurities or complex biological matrices.

This guide details the specific mass spectral behavior of this compound, focusing on the diagnostic utility of its chlorine isotopic signature and nitro-group fragmentation patterns.[1][2] It compares ionization modalities (EI vs. ESI) to provide a robust protocol for unambiguous identification.

The Analytical Challenge

The molecule C₁₁H₇ClN₂O₃ (MW: 250.64 Da) presents three distinct structural features that dictate its analytical behavior:

  • The Nitro Group (-NO₂): Highly electronegative, prone to characteristic loss of 46 Da (NO₂) or 30 Da (NO) under hard ionization.

  • The Ether Linkage (C-O-C): A potential site for cleavage, separating the pyridine ring from the chlorophenyl ring.

  • The Chlorine Substituent: The most critical diagnostic marker due to its natural isotopic abundance.[2]

The Risk: Without proper MS resolution, this compound can be confused with positional isomers (e.g., 2-(4-chlorophenoxy)-3-nitropyridine). Therefore, relying solely on the molecular ion ([M]⁺) is insufficient; fragmentation analysis is mandatory.

Comparative Analysis of Analytical Modalities

To select the correct validation method, one must weigh sensitivity against structural fidelity. The following table contrasts the performance of MS against orthogonal techniques.

FeatureGC-MS (EI) LC-MS (ESI) 1H-NMR
Primary Utility Structural Fingerprinting Trace Quantification Absolute Structure
Ionization Energy Hard (70 eV)Soft (Thermal)N/A
Molecular Ion M⁺ (often visible but weak)[M+H]⁺ or [M+Na]⁺ (Strong)N/A
Fragmentation Rich, reproducible library matchMinimal (requires MS/MS)None
Sensitivity High (pg range)Ultra-High (fg range)Low (mg range required)
Isotope Fidelity Excellent (M, M+2 clearly resolved)Good (but adducts can interfere)N/A

Scientist’s Verdict: For confirming identity in a synthesis batch, GC-MS (EI) is the preferred tool because the fragmentation pattern acts as a unique barcode. For biological assays (e.g., pharmacokinetics), LC-MS (ESI) is superior due to sensitivity.

Mass Spectrometry Profiling: The "Fingerprint"[1]

A. The Chlorine Isotope Signature

The presence of a single chlorine atom provides an immediate "truth test" for the molecular ion. Chlorine exists naturally as ³⁵Cl (75.78%) and ³⁷Cl (24.22%).

  • Theoretical Pattern: You must observe a 3:1 intensity ratio between the peak at m/z 250 (³⁵Cl) and m/z 252 (³⁷Cl).

  • Validation Rule: If the M+2 peak is missing or the ratio is 1:1 (indicating Bromine) or <1% (indicating no Halogen), the sample is incorrect regardless of the retention time.

B. Fragmentation Logic (Electron Impact)

Under 70 eV Electron Impact (EI), the molecule undergoes a predictable decay.

  • Parent Ion (m/z 250/252): The radical cation M⁺˙.

  • Primary Loss (m/z 204): Loss of the Nitro group (-NO₂, 46 Da). This is the "base peak" in many nitropyridine spectra due to the stability of the remaining aromatic system.

    • Calculation:

      
      .
      
  • Secondary Cleavage: Rupture of the ether bond typically yields a chlorophenoxy cation (m/z 127/129) or a nitropyridyl cation depending on charge localization.

C. Visualizing the Fragmentation Pathway

The following diagram illustrates the mechanistic degradation of the molecule inside the MS source.

FragmentationPathway cluster_legend Key M_Ion Molecular Ion (M+) m/z 250 (100%) m/z 252 (32%) Nitro_Loss [M - NO2]+ m/z 204 M_Ion->Nitro_Loss - NO2 (46 Da) (Primary Pathway) Ether_Cleavage Chlorophenoxy Cation m/z 127 / 129 M_Ion->Ether_Cleavage Ether Bond Rupture Pyridine_Frag Pyridine Ring Frag (Loss of HCN) Nitro_Loss->Pyridine_Frag Ring Degradation legend_text Blue: Parent | Red: Major Fragment | Yellow: Diagnostic Sub-structure

Figure 1: Predicted fragmentation pathway of 2-(4-Chlorophenoxy)-5-nitropyridine under 70 eV Electron Impact.

Experimental Protocol

This protocol is designed for a standard GC-MS Single Quadrupole system.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane or Methanol.

  • Concentration: Dilute to 10 ppm (10 µg/mL) for scan mode to prevent detector saturation.

  • Filtration: Pass through a 0.2 µm PTFE syringe filter to remove particulates.

Step 2: Instrument Configuration (GC-MS)
  • Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 40–350.

Step 3: Data Analysis Workflow

AnalysisWorkflow Sample Sample Injection TIC TIC Peak Detection Sample->TIC Spec_Extract Extract Mass Spectrum TIC->Spec_Extract Decision m/z 250 present? Spec_Extract->Decision Iso_Check Check Isotope Ratio (250 vs 252) Decision->Iso_Check Yes Fail Identity REJECTED Decision->Fail No Frag_Check Check Fragment (m/z 204) Iso_Check->Frag_Check Ratio ~3:1 Iso_Check->Fail Ratio Incorrect Pass Identity CONFIRMED Frag_Check->Pass Found Frag_Check->Fail Missing

Figure 2: Logical decision tree for validating the mass spectrum.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Nitro and Pyridine Derivatives. NIST Standard Reference Data. [Link]

  • PubChem Database. 2-(4-Chlorophenoxy)-5-nitropyridine Compound Summary. National Center for Biotechnology Information. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

Sources

A Senior Application Scientist's Guide: Benchmarking 2-(4-Chlorophenoxy)-5-nitropyridine in Modern Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-chlorophenoxy)-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. We will objectively benchmark its synthesis and utility against other commercially available alternatives, offering field-proven insights and supporting experimental data to guide researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.

Introduction: The Strategic Value of Diaryl Ether Scaffolds

The diaryl ether linkage is a privileged structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its incorporation often enhances metabolic stability and modulates pharmacokinetic properties. The synthesis of these structures frequently relies on robust and versatile building blocks. 2-(4-Chlorophenoxy)-5-nitropyridine serves as an exemplary intermediate, providing a pre-functionalized scaffold ready for further elaboration. Its architecture, featuring a highly activated pyridine ring and a strategically placed nitro group, makes it a cornerstone for constructing complex molecular targets. This guide will dissect the primary synthetic route to this intermediate, evaluate its performance against viable alternatives, and explore its downstream applications.

Core Profile: 2-(4-Chlorophenoxy)-5-nitropyridine

The utility of this intermediate is rooted in its distinct electronic properties. The pyridine nitrogen and the potent electron-withdrawing nitro group at the 5-position work in concert to render the pyridine ring electron-deficient. This electronic profile is pivotal for its reactivity, particularly for the key downstream transformation: the reduction of the nitro group to a versatile aniline derivative.

PropertyValueSource
Molecular Formula C₁₁H₇ClN₂O₃[1]
Molecular Weight 250.64 g/mol [1]
Appearance Off-white to pale yellow crystalline solid[2]
Solubility Soluble in methanol, acetone, methylene chloride; Insoluble in water.[2][2]
Primary Utility Precursor to 5-amino-2-(4-chlorophenoxy)pyridine[3]

The Cornerstone Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most common and industrially scalable method for preparing 2-(4-chlorophenoxy)-5-nitropyridine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the high reactivity of 2-chloro-5-nitropyridine.

Causality of Experimental Design: The nitro group's strong electron-withdrawing nature makes the pyridine ring highly susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[4] The chlorine atom at the C2 position serves as an excellent leaving group, facilitating the substitution. The choice of a strong base (e.g., potassium carbonate) is critical to deprotonate the weakly acidic 4-chlorophenol, generating the more potent nucleophile, the corresponding phenoxide. A polar aprotic solvent like DMF or DMSO is employed to solvate the potassium cation, leaving the phenoxide anion highly reactive.

Experimental Protocol: Synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine

Objective: To synthesize the title compound from 2-chloro-5-nitropyridine and 4-chlorophenol with high yield and purity.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • 4-Chlorophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-5-nitropyridine and anhydrous DMF. Stir until fully dissolved.

  • Add 4-chlorophenol to the solution.

  • In a single portion, add anhydrous potassium carbonate.

  • Heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove residual DMF and inorganic salts.

  • Recrystallize the crude product from ethanol or isopropanol to yield the pure 2-(4-chlorophenoxy)-5-nitropyridine.

Self-Validation: The protocol's integrity is confirmed by the complete consumption of the starting material as monitored by TLC and the isolation of a solid product whose identity and purity can be verified by NMR spectroscopy and melting point analysis.

Caption: Workflow for the SNAr synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine.

Benchmarking Against Commercial Alternatives

The selection of a synthetic route often involves a trade-off between reactivity, cost, and substrate scope. Here, we benchmark the standard SNAr approach against other viable commercial strategies.

Intermediate / MethodCore PrincipleKey AdvantagesKey DisadvantagesRelative Cost
2-Chloro-5-nitropyridine (SNAr) Nucleophilic Aromatic Substitution.[4]Cost-effective, scalable, well-established protocols.Limited to activated aryl halides; requires heating.

2-Bromo-5-nitropyridine (SNAr) SNAr with a more reactive leaving group.Milder reaction conditions, potentially faster rates.Higher cost of starting material.

$
1-Chloro-4-nitrobenzene (SNAr) SNAr on a non-pyridine scaffold.Very low-cost starting material.Significantly lower reactivity due to lack of pyridine ring activation.[4]$
Buchwald-Hartwig Etherification Palladium-catalyzed cross-coupling.[5][6]Broad substrate scope (less activated halides), milder conditions.Expensive catalyst/ligands, requires inert atmosphere, potential for metal contamination.[6]

Alternative Strategy: Palladium-Catalyzed Buchwald-Hartwig Etherification

For substrates where the SNAr reaction is sluggish or fails, the Buchwald-Hartwig cross-coupling offers a powerful alternative.[5] This method can form diaryl ethers under milder conditions and with a broader range of coupling partners.

Causality of Experimental Design: This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the alkoxide (formed by deprotonating the phenol with a strong base), and reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst.[6] The choice of ligand is crucial for stabilizing the palladium center and facilitating the key steps of the cycle.

Buchwald_Hartwig_Cycle catalyst catalyst intermediate intermediate pd0 Pd(0)L2 oa_complex Ar-Pd(II)(L2)-X pd0->oa_complex Oxidative Addition (Ar-X) alkoxide_complex Ar-Pd(II)(L2)-OR' oa_complex->alkoxide_complex Ligand Exchange (R'-O⁻) product_complex Ar-OR' alkoxide_complex->product_complex Reductive Elimination product_complex->pd0 Product Release

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O cross-coupling.

Experimental Protocol: Buchwald-Hartwig Etherification

Objective: To provide a comparative protocol for diaryl ether synthesis.

Materials:

  • Aryl Halide (e.g., 2-chloro-5-nitropyridine) (1.0 eq)

  • Phenol (e.g., 4-chlorophenol) (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, phenol, cesium carbonate, Pd₂(dba)₃, and XPhos to a Schlenk tube.

  • Evacuate and backfill the tube with argon (repeat 3x).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Downstream Synthetic Utility

The primary strategic value of 2-(4-chlorophenoxy)-5-nitropyridine is its role as a precursor to 5-amino-2-(4-chlorophenoxy)pyridine. The reduction of the nitro group is a fundamental transformation that unlocks numerous synthetic possibilities, such as amide bond formation, diazotization, or further cross-coupling reactions.

Experimental Protocol: Nitro Group Reduction

Objective: To reduce the nitro group to an amine with high efficiency.

Materials:

  • 2-(4-Chlorophenoxy)-5-nitropyridine (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (1.0 eq)

  • Ethanol/Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add the nitropyridine starting material and the ethanol/water solvent mixture.

  • Add iron powder and ammonium chloride.

  • Heat the mixture to reflux (approx. 80 °C). The reaction is often exothermic.

  • Stir vigorously at reflux for 1-2 hours, monitoring by TLC.

  • After completion, cool the reaction and filter the hot solution through Celite to remove the iron salts.

  • Wash the Celite pad with hot ethanol.

  • Concentrate the combined filtrates under reduced pressure.

  • The resulting residue can be purified by recrystallization or column chromatography to yield the desired aniline.

Caption: Key two-step sequence from commercial starting materials to a versatile aniline derivative.

Conclusion

2-(4-Chlorophenoxy)-5-nitropyridine, readily synthesized via a cost-effective and scalable SNAr reaction from 2-chloro-5-nitropyridine, stands as a benchmark intermediate for the construction of complex molecules in drug discovery and development.[3] While alternatives like using 2-bromo-5-nitropyridine may offer milder conditions at a higher cost, and palladium-catalyzed methods provide broader scope at the expense of complexity and cost, the traditional SNAr pathway represents a highly reliable and economically sound choice for many applications.[5][6] The true value of this intermediate is realized in its efficient conversion to the corresponding 5-aminopyridine derivative, a critical building block for introducing further molecular diversity. The ultimate choice of intermediate and synthetic strategy will always depend on a careful, project-specific analysis of cost, scale, available equipment, and the electronic nature of the desired substrates.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications as a Chemical Intermediate.
  • Guidechem. How is 2-Chloro-4-methyl-5-nitropyridine synthesized?.
  • Benchchem. A Comparative Analysis of 2-Nitrosopyridine and 2-Nitropyridine for Researchers and Drug Development Professionals.
  • ResearchGate. (PDF) 2-Chloro-5-nitropyridine.
  • Benchchem. The Role of Nitropyridines in Pharmaceutical Development.
  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Benchchem. A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination.
  • ACS Catalysis. Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
  • PubMed. Cross-Coupling Reactions of Nitroarenes.
  • Jubilant Ingrevia. Safety Data Sheet - 5-Chloro-2-nitropyridine.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-nitropyridine.
  • Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 2-(4-Chlorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide mandates the disposal protocols for 2-(4-Chlorophenoxy)-5-nitropyridine , a halogenated nitro-heterocycle often used as an intermediate in agrochemical synthesis (herbicide scaffolds) and medicinal chemistry.[1][2][3][4]

Crucial Directive: Due to the presence of the chlorine substituent on the phenoxy ring, this compound is classified strictly as Halogenated Organic Waste .[3][4] Under no circumstances should this be commingled with non-halogenated solvents (e.g., acetone, methanol) or flushed down the drain.[3][4] Improper disposal risks the formation of dioxins during downstream incineration and violates EPA RCRA regulations.[2][3]

Chemical Identity & Hazard Matrix[3]
PropertyData / Classification
Chemical Structure Pyridine ring substituted with a nitro group (

) at pos. 5 and a 4-chlorophenoxy group at pos.[1][2][3][4] 2.
Primary Hazard Class Toxic / Irritant / Marine Pollutant
Waste Stream Halogenated Organic (High BTU, requires scrubbing)
Reactivity Profile Stable under normal conditions.[3][4] Avoid strong reducing agents (reacts with nitro group) and strong bases.[2][3][4]
EPA Waste Code D001 (if in flammable solvent), Characteristic Toxic (if solid).[3][4] Treat as D022 (Chloroform-like) equivalent for segregation logic.[1][2][3][4]

Hazard Assessment & Causality

Why do we handle it this way?

  • The Halogen Factor (Chlorine): The chlorine atom on the phenoxy ring dictates the disposal path.[3][4] Standard incineration of non-halogenated waste occurs at lower temperatures.[2][3] If chlorinated compounds enter this stream, incomplete combustion can generate polychlorinated dibenzodioxins (PCDDs) and furans.[3][4] Therefore, this waste must be routed to a facility equipped with acid gas scrubbers and high-temperature afterburners.[1][2][3][4]

  • The Nitro Group (

    
    ):  While aromatic nitro compounds are generally more stable than aliphatic ones, they possess high energy potential.[3][4] They should never be concentrated to dryness if peroxides are suspected in the solvent mixture (e.g., if dissolved in THF).[3][4]
    
  • Environmental Toxicity: Chlorophenoxy derivatives are potent aquatic toxins (similar to 2,4-D herbicides).[1][2][3][4] Prevention of release into the water table is critical.[2][3]

Waste Segregation Protocol

The Golden Rule: Segregate at the Source.

Incompatibility Check

Do NOT mix 2-(4-Chlorophenoxy)-5-nitropyridine waste with:

  • Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of violent oxidation.[4]

  • Strong Bases: (e.g., Sodium Hydroxide) – Risk of nucleophilic attack on the pyridine ring.[3][4]

  • Non-Halogenated Solvents: Mixing renders the entire non-halogenated drum "Halogenated," increasing disposal costs by ~300%.[3][4]

Container Selection
  • Primary Choice: High-Density Polyethylene (HDPE) Carboys.[1][2][3][4]

  • Secondary Choice: Amber Glass (if the compound is in a solvent incompatible with HDPE, though rare for this molecule).[3][4]

  • Venting: Use vented caps if the waste solution contains volatile solvents to prevent pressure buildup.[2][3]

Step-by-Step Disposal Workflow

Phase 1: Waste Generation & Accumulation
  • Quench: If the compound is part of a reaction mixture, ensure all reactive reagents (e.g., hydrides, alkyl lithiums) are fully quenched before transfer to waste.[3][4]

  • Solubilization (Optional): If disposing of pure solid, it is often safer to dissolve it in a compatible halogenated solvent (e.g., Dichloromethane) to prevent dust generation, provided the waste facility accepts liquid bulk.[3][4] If keeping as solid, use a wide-mouth HDPE jar.

  • Transfer: Pour waste into the designated "Halogenated Organic" carboy using a funnel to prevent spills.

Phase 2: Labeling

Attach a hazardous waste tag immediately upon the first drop entering the container.[2][3]

  • Constituents: List "2-(4-Chlorophenoxy)-5-nitropyridine" explicitly. Do not use abbreviations like "Rxn mix."

  • Percentages: Estimate concentration (e.g., "1% Active in DCM").

  • Hazard Checkboxes: Mark [x] Toxic, [x] Irritant.[3][4]

Phase 3: Satellite Accumulation Area (SAA) Storage[1][2][3][4]
  • Store in secondary containment (tray) to capture potential leaks.[2][3]

  • Keep the container closed at all times when not actively adding waste.[2][3]

  • Ensure the container is stored away from heat sources (nitro group stability).[2][3][4]

Phase 4: Final Handoff
  • Once the container is 90% full, date the tag.[3][4]

  • Contact EHS or your waste contractor (e.g., Veolia, Clean Harbors) for pickup within 3 days (or as per local regulations).[3][4]

Emergency Spill Contingency

Stop: Evacuate the immediate area if the spill is large (>500mL or >50g).[2][3][4]

Scenario A: Solid Spill
  • PPE: Wear nitrile gloves, safety goggles, and a N95 dust mask (to prevent inhalation of nitro-aromatic dust).[3][4]

  • Containment: Cover with wet paper towels to prevent dust dispersion.[2][3]

  • Cleanup: Scoop material into a wide-mouth jar. Label as "Hazardous Waste - Solid Debris."[1][2][3]

  • Decon: Wipe surface with a soap/water solution.[2][3][5]

Scenario B: Solution Spill
  • Absorb: Use vermiculite or a commercial solvent spill pad.[2][3] Do not use paper towels if the solvent is an oxidizer (unlikely here, but good practice).[3][4]

  • Collect: Place saturated absorbents into a heavy-duty plastic bag or bucket.

  • Label: "Hazardous Waste - Solvent Debris (Halogenated)."

Process Visualization

The following diagram illustrates the critical decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generated: 2-(4-Chlorophenoxy)-5-nitropyridine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Pure Compound LiquidPath Liquid/Solution StateCheck->LiquidPath In Solution SolidContainer Container: Wide-Mouth HDPE Jar Segregate from Oxidizers SolidPath->SolidContainer LiquidCheck Solvent Type? LiquidPath->LiquidCheck Disposal Final Disposal: High-Temp Incineration (w/ Acid Scrubbers) SolidContainer->Disposal HaloMix Mixed with Halogenated (DCM, Chloroform) LiquidCheck->HaloMix Compatible NonHaloMix Mixed with Non-Halogenated (Acetone, MeOH) LiquidCheck->NonHaloMix Incompatible Stream FinalContainer Container: HDPE Carboy Label: 'Halogenated Organic Waste' HaloMix->FinalContainer CriticalStep CRITICAL: Classify ENTIRE mixture as HALOGENATED NonHaloMix->CriticalStep CriticalStep->FinalContainer FinalContainer->Disposal

Figure 1: Decision tree for the segregation and containerization of 2-(4-Chlorophenoxy)-5-nitropyridine waste.

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings: Solvents (F-Codes)."[1][2][3][4] RCRA Regulations. [Link][1][2][3][4]

  • PubChem. "2-Chloro-5-nitropyridine (Precursor/Analog Safety Data)." National Library of Medicine. [Link][1][2][3][4]

  • National Institutes of Health (NIH). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[2][3] National Academies Press. [Link][1][2][3][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.